Bistrifluron

Catalog No.
S645372
CAS No.
201593-84-2
M.F
C16H7ClF8N2O2
M. Wt
446.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bistrifluron

CAS Number

201593-84-2

Product Name

Bistrifluron

IUPAC Name

N-[[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide

Molecular Formula

C16H7ClF8N2O2

Molecular Weight

446.68 g/mol

InChI

InChI=1S/C16H7ClF8N2O2/c17-12-7(16(23,24)25)4-6(15(20,21)22)5-10(12)26-14(29)27-13(28)11-8(18)2-1-3-9(11)19/h1-5H,(H2,26,27,28,29)

InChI Key

YNKFZRGTXAPYFD-UHFFFAOYSA-N

SMILES

Array

Synonyms

bistrifluron, N-(2,6-difluorobenzoyl)-N'-(2-cloro-bis(3,5-trifluoromethyl)pheny)urea

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=CC(=C2Cl)C(F)(F)F)C(F)(F)F)F

The exact mass of the compound Bistrifluron is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bistrifluron: Core Chemical Identity and Classification

Author: Smolecule Technical Support Team. Date: February 2026

Bistrifluron is a benzoylphenylurea (BPU) insecticide, a chemical class known for its unique mode of action as Insect Growth Regulators (IGRs) [1] [2].

  • IUPAC Name: N-[[2-Chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide [3] [2]
  • Chemical Formula: C₁₆H₇ClF₈N₂O₂ [3] [2]
  • Molecular Weight: 446.68 g·mol⁻¹ [3] [2]
  • CAS Registry Number: 201593-84-2 [3] [2]
  • IRAC Classification: Group 15, Inhibitors of chitin biosynthesis, affecting CHS1 [4]

Primary Mode of Action: Inhibition of Chitin Synthesis

This compound's primary action is disrupting the formation of chitin, a critical polysaccharide that provides structural integrity to the insect exoskeleton (cuticle) and the lining of the digestive tract [5].

  • Target Stage: It is most effective against the larval or nymphal stages during molting, a process that requires the synthesis of new cuticle [6].
  • Lethal Effect: By inhibiting chitin formation, this compound causes larvae to develop a thin, weak, and malformed cuticle. Affected insects are unable to complete ecdysis (shed their old skin) and ultimately die [5].

Molecular Mechanism: Action on the Sulfonylurea Receptor (SUR)

Substantial research indicates that Benzoylphenylureas like this compound do not directly inhibit chitin synthetase enzymes in cell-free systems. Instead, their primary molecular target is the Sulfonylurea Receptor (SUR) subunit of the ATP-sensitive potassium (KATP) channel [1].

The following diagram illustrates this complex molecular signaling pathway and its downstream effects on chitin synthesis.

G This compound This compound SUR Sulfonylurea Receptor (SUR) (Regulatory Subunit of KATP Channel) This compound->SUR Binds KATP_Channel KATP Channel Inhibition SUR->KATP_Channel Regulates Kir Kir6.x Subunit (Pore-Forming Subunit) Kir->KATP_Channel Downstream Downstream Signaling Cascade (Unknown) KATP_Channel->Downstream Triggers ChitinSynth Inhibition of Chitin Synthesis Downstream->ChitinSynth Morphology Malformed Cuticle Failed Ecdysis Larval Death ChitinSynth->Morphology

Molecular pathway of this compound leading to inhibition of chitin synthesis and larval death.

  • SUR Protein Role: The SUR protein is part of the ATP-binding cassette (ABC) transporter superfamily. It associates with pore-forming Kir6.x subunits to form KATP channels, which link cell metabolism with electrical activity [1].
  • Mechanism Disruption: Binding of this compound to the SUR subunit disrupts the normal regulatory function of the KATP channel. This disruption initiates an unknown downstream signaling cascade that ultimately inhibits the incorporation of UDP-N-acetylglucosamine into chitin polymers, halting chitin synthesis [1].

Key Experimental Protocols for Investigating MoA

Laboratory Bioassay for Larvicidal Activity (Leaf-Dip Method)

This protocol evaluates the direct toxicity of this compound against larval stages of lepidopteran pests like Spodoptera exigua or Plutella xylostella [1].

  • Insects: Third-instar larvae reared on artificial diet under controlled conditions (e.g., 27±1°C, 50-75% RH, 14:10 L:D photoperiod) [1].
  • Test Compounds:
    • This compound (purity >99%)
    • Reference insecticides (e.g., hexaflumuron, chlorfluazuron)
    • Solvent control (DMSO) and surfactant (Tween-20) [1]
  • Procedure:
    • Prepare a stock solution (e.g., 200 mg/L) of this compound in DMSO.
    • Serially dilute with water containing a wetting agent (e.g., 0.1% Tween-20).
    • Dip fresh cabbage leaf discs (5 cm x 1 cm) into the test solutions for 10 seconds.
    • Air-dry the treated leaves and place them in Petri dishes.
    • Introduce 10-15 larvae per dish, with multiple replicates per concentration.
    • Assess larval mortality after 72 hours. Calculate LC₅₀ (median lethal concentration), LC₁₀, LC₂₀, and LC₄₀ values using probit analysis [1] [5].
Fluorescence Polarization (FP) Assay for SUR Binding Affinity

This method quantitatively measures the binding affinity of this compound to the Sulfonylurea Receptor (SUR) [1].

  • Principle: A fluorescent probe (1-NPN) binds to SUR, resulting in high fluorescence polarization. A test compound that competes for the same binding site will displace 1-NPN, causing a measurable decrease in polarization [1].
  • Reagents:
    • SUR protein preparation from a model insect (e.g., Blattella germanica).
    • Fluorescent probe: 1-N-phenylnaphthylamine (1-NPN).
    • Test compounds: this compound, diflubenzuron, glibenclamide.
    • Assay buffer [1].
  • Procedure:
    • Titrate 1-NPN into a fixed concentration of SUR to determine the saturation point (Kd value).
    • In a new set of experiments, incubate the SUR protein with the Kd concentration of 1-NPN.
    • Titrate increasing concentrations of the competing compound (this compound).
    • Measure the fluorescence polarization after each addition.
    • Generate dose-response curves and calculate inhibitory concentrations (IC₅₀) to compare binding affinities. A lower IC₅₀ indicates stronger binding [1].

Quantitative Efficacy and Sublethal Data

Comparative Toxicity of this compound Against Lepidopteran Pests

Table 1: Laboratory efficacy data for this compound (NK-17) compared to other benzoylphenylureas. Toxicity is expressed as the relative toxicity ratio, where values >1 indicate this compound is more toxic. [1]

Target Pest Compared to Hexaflumuron Compared to Chlorfluazuron
Spodoptera exigua (Beet armyworm) 1.93x more toxic 2.69x more toxic
Plutella xylostella (Diamondback moth) 1.36x more toxic 1.90x more toxic
Mythimna separata (Oriental armyworm) 18.24x more toxic Not reported
5.2 Sublethal Effects of this compound on *Spodoptera exigua*

Table 2: Sublethal effects on biological traits and nutrient content in adult S. exigua after exposure of 2nd instar larvae to sublethal concentrations (LC₁₀, LC₂₀, LC₄₀) of this compound. [5]

Parameter Measured Effect at Sublethal Concentrations
Pre-adult Development Larval and pupal duration significantly prolonged.
Adult Longevity Significantly reduced in a dose-dependent manner.
Fecundity (Eggs/Female) Significantly reduced.
Egg Hatch Rate Significantly reduced.
Macronutrient Content Total body lipids, proteins, and carbohydrates significantly reduced in adults.
Vitellogenin (SeVg) Expression mRNA expression levels significantly downregulated in female adults.

Physicochemical and Environmental Fate Properties

Understanding these properties is crucial for formulation development and environmental risk assessment.

Table 3: Key physicochemical and environmental fate parameters of this compound. [3]

Property Value Implication / Classification
Water Solubility (pH 7, 20°C) 0.03 mg/L Very low solubility; requires formulation.
Octanol-Water Partition Coeff. (Log P) 5.74 High lipophilicity; potential for bioaccumulation.
Vapour Pressure (20°C) 0.0027 mPa Low volatility; minimal loss to air.
Soil DT₅₀ (Aerobic) 80.5 days Moderately persistent in soil.
Aqueous Photolysis DT₅₀ 10 days Moderately fast degradation in water in sunlight.
Hydrolysis DT₅₀ (pH 7) Stable Stable to hydrolysis at neutral pH.

Application in Pest Management

This compound is used to control a range of chewing pests in various crops [3] [2].

  • Target Pests: Aphids, whiteflies, caterpillars (Lepidoptera), and termites [3] [2].
  • Example Applications: Cotton; fruit including apples; vegetables including leafy brassicas, and tomatoes [3].
  • Formulations: Often supplied as tablets or pellets for termite control, or as emulsifiable concentrates (EC) for foliar application [3] [1].
  • Synergistic Compositions: Patents disclose combinations with other insecticides (e.g., chromafenozide, fipronil, cyantraniliprole) to broaden the spectrum of activity, enhance efficacy, and manage insecticide resistance [7] [8] [9].

Conclusion

This compound is a potent benzoylphenylurea insecticide whose mode of action is classified by IRAC as Group 15. Its efficacy stems from its high-affinity binding to the Sulfonylurea Receptor (SUR), which disrupts a critical signaling pathway, leading to the inhibition of chitin biosynthesis. This results in lethal and sublethal effects that suppress pest populations. Its unique molecular target makes it a valuable tool for resistance management, particularly when used in rotation or combination with insecticides from different classes.

References

Environmental Profile & Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data on the environmental fate and persistence of bistrifluron, primarily compiled from a pesticide properties database [1].

Property Value Classification / Implication
Water Solubility (at 20°C, pH 7) 0.03 mg/L [1] Low / Low leaching potential to groundwater.
Octanol-Water Partition Coefficient (Log P) 5.74 [1] High / Suggests potential for bioaccumulation.
Soil Degradation DT₅₀ (typical) 80.5 days [1] Moderately persistent (Range: 33-128 days).
Aqueous Photolysis DT₅₀ 10 days [1] Moderately fast (Estimated range: 1.7-22.4 days).
Aqueous Hydrolysis DT₅₀ Stable (pH 5-9) [1] Persistent in water, not readily hydrolyzed.
Vapour Pressure 0.0027 mPa [1] Low volatility.
Toxicity to Earthworms Moderate to high [1] Potential risk to soil ecosystems.
Toxicity to Aquatic Organisms Moderate to high [1] Potential risk to aquatic ecosystems.
Bioaccumulation Potential Classified as a "Forever chemical" (BCF >2000) [1] High potential to accumulate in organisms.

Experimental Protocols & Analytical Methods

Understanding the data requires knowledge of the underlying experimental methods. Here are detailed protocols for key areas of this compound research.

Protocol for Assessing Sublethal Effects on Insect Biology

This methodology is used to evaluate how sublethal doses of this compound affect insect growth, reproduction, and nutrient content [2].

  • 1. Insect Rearing: Maintain a colony of the target insect (e.g., Spodoptera exigua) under controlled conditions (e.g., 26 ± 2 °C, 70–75% RH, 14h:10h light:dark cycle) on an artificial diet without any insecticide exposure to establish a susceptible strain [2].
  • 2. Bioassay for Lethal Concentrations (LC):
    • Prepare a series of concentrations of a commercial this compound formulation in a suitable solvent (e.g., acetone) and apply to the insect's diet or a surface.
    • Expose second-instar larvae to these treatments.
    • Record mortality data after a set period (e.g., 72 hours).
    • Use statistical analysis (e.g., probit analysis) to determine the LC50 (lethal concentration for 50% of the population), as well as sublethal concentrations like LC10, LC20, and LC40 [2].
  • 3. Life Table Study:
    • Expose a new cohort of insects to the sublethal concentrations determined in step 2.
    • Track individual insects daily throughout their life cycle.
    • Record data on larval and pupal duration, pupal weight, adult longevity, and fecundity (egg production) [2].
  • 4. Macronutrient Analysis:
    • Homogenize treated and control insect samples.
    • Use standardized biochemical assays to quantify the total content of proteins, carbohydrates, and lipids [2].
  • 5. Gene Expression Analysis (qRT-PCR):
    • Extract total RNA from insect tissues (e.g., female adults).
    • Synthesize complementary DNA (cDNA).
    • Perform quantitative real-time PCR (qRT-PCR) using specific primers for the target gene, such as the vitellogenin (Vg) gene, which is crucial for reproduction.
    • Calculate the relative expression level of the Vg gene in treated groups compared to the control group [2].

The workflow for this comprehensive assessment can be visualized as follows:

G Start Start: Insect Rearing (Susceptible Strain) Bioassay Bioassay to Determine Lethal Concentrations (LC) Start->Bioassay SublethalExp Expose New Cohort to Sublethal Doses Bioassay->SublethalExp DataCollection Daily Data Collection (Development, Survival, Reproduction) SublethalExp->DataCollection NutrientAnalysis Macronutrient Analysis (Proteins, Carbs, Lipids) DataCollection->NutrientAnalysis GeneExpression Gene Expression Analysis (qRT-PCR for Vitellogenin) DataCollection->GeneExpression Analysis Data Analysis & Integration NutrientAnalysis->Analysis GeneExpression->Analysis

Experimental workflow for assessing sublethal effects of this compound on insects [2].

Protocol for Analytical Determination of Residues

A patent describes a method for detecting and quantifying this compound residues in food matrices like vegetables and fruits [3].

  • 1. Sample Preparation: Weigh and homogenize a representative sample of the commodity (e.g., 10.0 g) [3].
  • 2. Extraction:
    • Place the sample in a centrifuge tube.
    • Add an extraction solvent, typically acetonitrile, and mix vigorously.
    • Add salts (e.g., sodium chloride, magnesium sulfate) to induce separation of the organic and aqueous phases via a salting-out effect.
    • Centrifuge the mixture and collect the supernatant (acetonitrile layer) [3].
  • 3. Purification (Clean-up):
    • Use a dispersive Solid-Phase Extraction (d-SPE) technique.
    • Transfer the supernatant to a tube containing d-SPE sorbents, which may include PSA (Primary Secondary Amine) to remove fatty acids, C18 to remove non-polar interferences, and GCB (Graphitized Carbon Black) to remove pigments.
    • Shake and centrifuge this mixture.
    • The final extract is obtained by taking the supernatant and concentrating it, often under a gentle stream of nitrogen gas [3].
  • 4. Instrumental Analysis - LC-MS/MS:
    • Instrument: Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
    • Separation: Inject the purified extract into the UHPLC system. The this compound is separated from other compounds on a reverse-phase column (e.g., C18) using a mobile phase of water and acetonitrile, possibly with a modifier like ammonium acetate or formic acid.
    • Detection & Quantification: The eluted this compound is ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is typically performed using an external standard method, comparing the signal of the sample to a calibrated standard curve [3].

Key Findings from Recent Research

  • Sublethal Effects are Significant: Exposure to sublethal concentrations of this compound significantly prolongs larval and pupal development, reduces pupal weight, and decreases adult fecundity in Spodoptera exigua. It also alters macronutrient content and suppresses the expression of the vitellogenin (Vg) gene, which is essential for reproduction [2].
  • Mechanism of Action in Pest Control: this compound is an insect growth regulator (IGR) that acts as a chitin synthesis inhibitor (IRAC MoA Group 15) [1]. It is effective against pests like termites by disrupting the formation of their exoskeletons during molting, leading to death [4].
  • Persistence for Long-Term Control: Studies on drywood termites show that this compound can be transferred horizontally within a colony. As it persists in treated wood, it provides long-term control and can lead to colony collapse over time, making it an effective and less toxic alternative to fumigation [4].

Knowledge Gaps and Future Research

While the data provides a solid foundation, several areas require further investigation to fully understand this compound's long-term environmental impact.

  • Metabolite Identification and Toxicity: The search results lack detailed information on the degradation metabolites of this compound in different environmental matrices and their potential toxicity. This is a critical gap for a comprehensive risk assessment [1] [5].
  • Real-World Field Studies: More field studies are needed to correlate laboratory-derived persistence data (e.g., DT₅₀) with actual field dissipation rates under varying climatic and soil conditions [5].
  • Impact on Non-Target Organisms: Although its toxicity to birds is low, its moderate to high toxicity to earthworms, honeybees, and aquatic organisms warrants more detailed studies on population-level effects in complex ecosystems [1].

References

Bistrifluron bioaccumulation potential and forever chemical status

Author: Smolecule Technical Support Team. Date: February 2026

Bistrifluron Properties at a Glance

Property Value Implication & Assessment Basis
Octanol-Water Partition Coefficient (Log P) 5.74 [1] High; indicates a strong tendency to accumulate in fatty tissues.
Bioaccumulation Factor (BCF) > 2000 L kg⁻¹ [1] High; substance is officially categorized as bioaccumulative [1].
Soil Degradation (DT₅₀ - typical) 80.5 days [1] Moderately to highly persistent in the environment [1].
"Forever Chemical" Status Yes [1] Classified based on its high persistence and bioaccumulative potential (BCF > 2000 L kg⁻¹) [1].

Detailed Experimental Data & Protocols

The hazard alerts and classifications for this compound are derived from standardized laboratory studies. Key experimental endpoints and methodologies are detailed below.

Table 2: Key Experimental Endpoints
Endpoint Experimental Value / Finding Test Organism / Conditions Reference
Acute Toxicity (LC₅₀) 5.59 mg/L (72 hours) [2] Second-instar larvae of Spodoptera exigua (beet armyworm) [2] Laboratory bioassay
Sublethal Concentrations LC₁₀: 0.89 mg/L; LC₂₀: 1.59 mg/L; LC₄₀: 3.92 mg/L (72 hours) [2] Second-instar larvae of Spodoptera exigua [2] Laboratory bioassay
Aqueous Photolysis DT₅₀ 10 days (at pH 7) [1] Estimated range 1.7 - 22.4 days; "Moderately fast" [1] Standardized laboratory guideline
Aqueous Hydrolysis Stable (pH 5 to 9, 20°C) [1] Not applicable; substance shows high stability in water [1] Standardized laboratory guideline
Experimental Protocol: Sublethal Effects on Insects

The following workflow visualizes a standard methodology for assessing the sublethal effects of insecticides like this compound on insect physiology and population growth, as referenced in the scientific literature [2].

G Start Start: Establish Insect Colony A Bioassay to Determine Lethal Concentrations (LC) Start->A B Expose Test Groups to Sublethal Concentrations (LC₁₀, LC₂₀, LC₄₀) A->B C Life Table Analysis B->C D Analysis of Macronutrients B->D E Gene Expression Analysis B->E End Synthesize Data on Development, Reproduction, and Population Growth C->End D->End E->End

Experimental workflow for assessing sublethal effects of insecticides.

Key Methodological Steps [2]:

  • Insect Rearing: Maintain a susceptible strain of the test insect (e.g., Spodoptera exigua) on an artificial diet under controlled environmental conditions (e.g., 26 ± 2 °C, 70–75% relative humidity) for several generations without exposure to insecticides.
  • Acute Toxicity Bioassay: Expose second-instar larvae to a range of concentrations of this compound to determine the lethal concentrations (LC₅₀, LC₁₀, etc.) after a set time (e.g., 72 hours).
  • Sublethal Exposure: Use the determined sublethal concentrations (e.g., LC₁₀, LC₂₀) to expose insects and then track subsequent life stages.
  • Life Table Analysis: Record and analyze key demographic parameters for the exposed population, including:
    • Developmental Time: Duration of larval and pupal stages.
    • Reproduction: Adult longevity, fecundity (number of eggs laid), and egg hatch rate.
    • Population Parameters: Calculate intrinsic rates of increase and other population growth metrics.
  • Biochemical & Molecular Analysis:
    • Macronutrient Analysis: Measure changes in protein, carbohydrate, and lipid content in insect bodies.
    • Gene Expression: Use quantitative real-time PCR (qPCR) to measure expression levels of target genes, such as vitellogenin (Vg), a key protein for reproduction.

Regulatory Status and Environmental Significance

  • EU Approval Status: this compound is not approved for use according to EC Regulation 1107/2009 [1].
  • Regulatory Context: While the provided search results do not explicitly link this compound to the new CLP hazard classes (PBT, vPvB, PMT, vPvM), the 2025 regulatory updates highlight a strong regulatory trend towards stricter assessment and substitution of substances with persistent, bioaccumulative, and toxic properties [3]. This compound's profile suggests it would be a candidate for such scrutiny.

This compound's combination of high persistence, significant bioaccumulation potential, and toxicity to non-target organisms underpins its "forever chemical" classification and drives regulatory decisions.

References

Bistrifluron solubility vapour pressure Henry's law constant

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Bistrifluron

The table below summarizes the core physicochemical data for this compound, which is crucial for understanding its environmental behavior.

Property Value Conditions / Notes Data Quality
Water Solubility 0.03 mg/L At 20°C and pH 7 Verified data [1]
Vapor Pressure 0.0027 mPa At 20°C Unverified data from known source [1]
Henry's Law Constant 0.04 Pa·m³/mol At 25°C Unverified data from known source [1]
Octanol-Water Partition Coefficient (Log P) 5.74 At 20°C Verified data [1]

These properties indicate that this compound has low solubility in water, low volatility, and is non-volatile based on its Henry's Law constant [1]. The high Log P value suggests a strong potential to bind to soil and organic matter, with a noted concern for bioaccumulation [1].

General Guidance on Experimental Determination

While the search results do not provide detailed methodologies for this compound specifically, they point to standard techniques used for these measurements. The following diagram outlines a general workflow for characterizing these properties.

G Start Technical Grade Active Substance Solubility Water Solubility Shake Flask Method Start->Solubility VaporPressure Vapor Pressure Gas Saturation Method Start->VaporPressure Henry Henry's Law Constant Solubility->Henry VaporPressure->Henry EP1 Calculated from: H = Vapor Pressure / Solubility Henry->EP1 EP2 Measured via: Gas Stripping Method Henry->EP2 or

Water Solubility: Shake-Flask Method

This is a standard approach for determining the solubility of poorly soluble compounds like this compound [1].

  • Principle: An excess of the solute is added to a solvent and shaken vigorously to reach equilibrium at a constant temperature.
  • Key Steps: The suspension is filtered, and the concentration of the solute in the saturated solution is quantified using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
  • Considerations for this compound: Due to its very low solubility (0.03 mg/L), a relatively large mass of the pure compound would be needed, and the analytical method must be highly sensitive.
Vapor Pressure: Gas Saturation Method

This method is suitable for compounds with very low vapor pressure, such as this compound [1].

  • Principle: A slow stream of inert gas is passed through a tube containing the compound coated on an inert support. The compound saturates the gas stream.
  • Key Steps: The vapor is then collected in a trap, and the amount of compound is analyzed (e.g., by GC-MS or HPLC). The vapor pressure is calculated from the mass collected, the gas flow rate, and the temperature.
  • Considerations for this compound: The extremely low vapor pressure makes this a challenging measurement, requiring precise control and highly sensitive detection.
Henry's Law Constant: Calculated and Experimental Methods

As indicated in the database, Henry's Law Constant can be derived or measured directly [1].

  • Calculation Method: The constant can be estimated from the ratio of vapor pressure to water solubility, as shown in the workflow diagram. This requires high-quality, experimentally determined values for both properties [1] [2].
  • Direct Measurement (Gas Stripping): In this method, a stream of inert gas is bubbled through an aqueous solution of the compound. The rate at which the compound is stripped from the water and collected in a trap is used to calculate the Henry's Law Constant.

Important Notes for Researchers

  • Data Gaps: The search results confirm a lack of detailed, publicly available experimental protocols specifically for this compound. The values in the Pesticide Properties Database are likely derived from proprietary regulatory studies submitted by manufacturers [1].
  • "Forever Chemical" Alert: The database flags this compound as a "Forever Chemical" due to its high bioaccumulation potential (Log P >= 5) [1]. This is a critical consideration for its environmental safety profile.
  • Analytical Techniques: For residue analysis of pesticides in complex matrices, modern labs often use techniques like UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry) and the QuEChERS sample preparation method, as seen in studies on other insecticides [3]. These methods could be adapted for analyzing this compound in experimental setups.

References

What is Bistrifluron benzoylurea insecticide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Properties

The table below summarizes the key identifiers and physicochemical properties of Bistrifluron, which inform its environmental behavior and formulation.

Property Value / Description
IUPAC Name N-[[2-Chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide [1]
CAS RN 201593-84-2 [1]
Molecular Formula C₁₆H₇ClF₈N₂O₂ [1] [2]
Molecular Mass 446.68 g·mol⁻¹ [1] [2]
Chemical Class Benzoylurea [1] [3]
Mode of Action (IRAC Group) Inhibitors of chitin biosynthesis, affecting CHS1 (Group 15) [1] [3]
Physical State White, odourless powder [1]
Melting Point 171.5 °C [1]
Octanol-Water Partition (Log P) 5.74 (High) [1]
Water Solubility (at 20 °C, pH 7) 0.03 mg L⁻¹ (Low) [1]
Vapour Pressure (at 20 °C) 0.0027 mPa (Low volatility) [1]
Formulation Examples Pellets, tablets (e.g., tradename Xterm), emulsifiable concentrates (EC) [1] [4] [5]

Mechanism of Action

This compound does not kill insects directly but acts as an insect growth regulator (IGR) by inhibiting the proper synthesis of chitin [6]. Chitin is a critical polysaccharide that serves as a fundamental structural component of the insect's exoskeleton. Disrupting its formation prevents larvae from molting successfully and hampers egg hatching [6].

Recent research indicates that the molecular target of this compound and other benzoylphenylureas is the Sulfonylurea Receptor (SUR), which is part of the ATP-binding cassette (ABC) transporter superfamily [4]. These SUR proteins are regulatory subunits of ATP-sensitive potassium (KATP) channels. By binding to the SUR, this compound is thought to disrupt the function of these channels, which in turn inhibits the process of chitin biosynthesis [4].

The following diagram illustrates this proposed signaling pathway and its effect.

G This compound This compound SUR Sulfonylurea Receptor (SUR) This compound->SUR Binds to K_Channel KATP Channel SUR->K_Channel Regulates ChitinSynth Chitin Synthesis K_Channel->ChitinSynth Inhibition Disrupts NormalMolt Normal Molting ChitinSynth->NormalMolt Proper FailedMolt Failed Molting & Death ChitinSynth->FailedMolt Inhibited

Proposed molecular pathway of this compound action via Sulfonylurea Receptor (SUR) binding. This binding mechanism, which can be studied using methods like fluorescence polarization (FP) assays, explains the specific inhibitory effect on chitin formation [4].

Efficacy and Biological Activity

This compound is effective against various insect pests, with notable commercial use as a termite bait.

Aspect Details
Example Pests Controlled Aphids, Whiteflies, Caterpillars, Termites [1]
Example Applications Cotton; Fruit including apples; Vegetables including leafy brassicas; Tomatoes [1]
Efficacy vs. Other BPUs In lab studies, a related compound (NK-17) showed 1.36x to 18.24x higher toxicity against certain Lepidoptera larvae than Hexaflumuron and Chlorfluazuron [4].
Termite Bait Efficacy Field trials against Coptotermes lacteus showed colony elimination within 14-19 weeks using pelletized bait (Xterm) [5] [7].
Speed of Action In lab tests on Coptotermes formosanus, this compound acted faster than Hexaflumuron at equivalent concentrations [8].
Feeding Deterrence Can show some repellency at concentrations ≥ 5,000 ppm [8].

Experimental Protocols and Assessment

For researchers, standard experimental methodologies are key for evaluating the activity of this compound.

Leaf-Dip Bioassay for Lepidopteran Larvae [4]

This method is used to assess toxicity against leaf-feeding caterpillars.

  • Insect Source: Rear insects like beet armyworm (Spodoptera exigua) or diamondback moth (Plutella xylostella) under standard conditions (e.g., 27±1°C, 50-75% RH, L:D 14:10 photoperiod). Use third-instar larvae for testing.
  • Solution Preparation: Prepare a stock solution of this compound (e.g., 200 mg/L) in a solvent like DMSO. Dilute this to the desired concentration series using distilled water containing an emulsifier like Tween-20.
  • Treatment and Control: Dip disks of host plant leaves (e.g., cabbage) into the test solutions for a few seconds. Allow them to air dry.
  • Feeding and Incubation: Place the treated leaf disks in containers and introduce the test larvae. Include control groups treated with solvent and water only.
  • Data Collection and Analysis: After a set period (e.g., 48-72 hours), record larval mortality. Data can be analyzed using probit analysis to determine median lethal concentrations (LC50).
Fluorescence Polarization (FP) Assay for Mechanism Study [4]

This method quantifies the binding affinity of compounds to the Sulfonylurea Receptor (SUR).

  • Protein Preparation: Isolate SUR from a model insect, such as the German cockroach (Blattella germanica).
  • Fluorescent Probe: Use N-Phenyl-1-naphthylamine (1-NPN) as the probe that binds to SUR.
  • FP Measurement: Incubate the SUR protein with the 1-NPN probe. When excited with polarized light, the bound probe rotates slowly and emits highly polarized light.
  • Competitive Binding: Introduce this compound into the mixture. If it binds to the same site as the probe, it will displace the 1-NPN, leading to a decrease in the measured polarization value.
  • Data Analysis: The reduction in polarization is directly related to the concentration and affinity of this compound. This allows for the calculation of binding constants (e.g., IC50) and comparison with other ligands like diflubenzuron.

Environmental Fate and Toxicity

This compound's high log P value and low water solubility suggest a potential for bioaccumulation, and it is classified as a "forever chemical" based on its persistence [1].

Parameter Profile
Soil Degradation (DT₅₀) 80.5 days (Moderately persistent) [1]
Aqueous Photolysis DT₅₀ 10 days (Moderately fast) [1]
Aqueous Hydrolysis Stable at pH 5-9 [1]
Mammalian Toxicity Not highly toxic [1] [2]
Avian Toxicity Low level of toxicity [1]
Toxicity to Honeybees Moderate to high toxicity [1]
Toxicity to Earthworms Moderate to high toxicity [1]
Aquatic Toxicity Moderate to high toxicity to most aquatic species [1]
Regulatory Status in EU Not approved [1]

Research and Development Context

This compound represents the ongoing development within the Benzoylurea class. Research into novel combinations, such as with diacylhydrazine insecticides like methoxyfenozide, aims to create synergistic effects and broaden the spectrum of control [9]. Furthermore, the elucidation of its action on the SUR subunit provides a more precise molecular target for understanding resistance mechanisms and guiding the development of future insect growth regulators [4].

References

Bistrifluron chitin synthesis inhibitor mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Targeting Chitin Synthase

Bistrifluron's insecticidal effect stems from its inhibition of chitin synthase 1 (CHS1), a critical enzyme in the biosynthesis of chitin [1].

  • Core Biochemical Function: this compound belongs to the Insecticide Resistance Action Committee (IRAC) MoA Group 15, which comprises inhibitors of chitin biosynthesis affecting CHS1 [1].
  • Biological Consequence: Chitin is the primary structural component of the insect exoskeleton (cuticle) [2] [3]. By inhibiting CHS1, this compound prevents the formation of a new, functional exoskeleton during the molting process (ecdysis), which is obligatory for insect growth [3] [4]. Affected insects cannot shed their old exoskeleton properly and die [3].

The diagram below illustrates the core mechanism by which this compound disrupts the insect molting cycle.

G Start Molting Cycle Initiated Biosynthesis New Chitin Synthesis (via CHS1 Enzyme) Start->Biosynthesis Inhibition CHS1 Enzyme Inhibited Biosynthesis->Inhibition This compound This compound Exposure This compound->Inhibition Blocks Failure New Exoskeleton Fails to Form Inhibition->Failure Death Molting Failure & Mortality Failure->Death

Efficacy Data and Key Experimental Findings

This compound demonstrates high efficacy in pest control, particularly against termites, and can be enhanced with synergistic agents.

Pest Species Experimental Context Efficacy / Key Finding Citation
Western Drywood Termite Laboratory toxicity test 95% colony mortality when combined with pinene lure [3] [4]
Western Drywood Termite Laboratory toxicity test ~70% mortality with this compound alone [3] [4]
Spodoptera litura (Tobacco Cutworm) Study of resistance mechanisms Mutation H866Y in CHS A and upregulation of CHS gene confer resistance [5]

Resistance Mechanisms and Research Models

Research on the tobacco cutworm (Spodoptera litura) has revealed specific mechanisms of this compound resistance, offering insights for resistance management.

  • Target-Site Mutation: A specific mutation (H866Y) was identified in the catalytic domain of the CHS A gene in a this compound-resistant (Bis-SEL) strain. This mutation is believed to increase hydrogen bonding with the substrate (UDP-GlcNAc), potentially reducing the inhibitor's efficacy [5].
  • Gene Upregulation: The same resistant strain exhibited overexpression of the CHS A gene, leading to higher chitin content and contributing to the resistance phenotype [5].
  • Reversing Resistance: RNA interference (RNAi) targeting the CHS A gene successfully knocked down its expression and significantly restored sensitivity to this compound in the resistant strain, confirming the role of CHS in the resistance mechanism [5].

Experimental Approaches in Research

Key methodologies used to study this compound's effects and chitin synthesis are summarized below.

Methodology Primary Application Key Insights Generated
Toxicity & Transfer Bioassays Evaluating mortality rates and colony collapse in social insects (e.g., termites) via horizontal transfer [3] [4]. Confirmed compound's lethality and ability to spread within a colony.
RNA Interference (RNAi) Functional validation of target genes (e.g., CHS) by knocking down gene expression [6] [5]. Established causal link between CHS gene function, molting success, and insecticide sensitivity.
Resistance Strain Selection Studying evolutionary adaptations and mechanisms of resistance by cultivating resistant insect populations [5]. Identified specific mutations and gene expression changes associated with resistance.

Future Research and Development Directions

  • Formulation Enhancement: Researchers are actively working to replace the current acetone solvent with more practical and safe application methods for real-world use [3] [4].
  • Synergistic Combinations: The successful use of pinene as a lure demonstrates the potential of combining this compound with attractants or other insecticides with different modes of action to improve efficacy and manage resistance [7].

References

Comprehensive Application Notes and Protocols: HPLC-UV Detection of Bistrifluron Residues in Agricultural Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bistrifluron and Analytical Challenges

This compound is a benzoylphenylurea insecticide that acts as a chitin synthesis inhibitor, effectively controlling various insect pests in agricultural settings. Chemically known as N-[[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide, this compound possesses the molecular formula C₁₆H₇ClF₈N₂O₂ and a molecular weight of 446.68 g/mol [1]. This compound is characterized by low water solubility and a relatively high octanol-water partition coefficient (log Pₒw = 5.74), indicating its hydrophobic nature [1]. These chemical properties significantly influence the selection of appropriate extraction solvents and clean-up procedures during residue analysis.

The analysis of this compound presents specific challenges due to its chemical structure and the complex matrices in which it is typically found. Agricultural samples such as fruits and vegetables contain numerous interfering compounds including pigments, organic acids, and sugars that can co-extract with the target analyte and potentially interfere with detection. Furthermore, regulatory requirements demand increasingly lower detection limits to ensure food safety and compliance with Maximum Residue Limits (MRLs). This application note provides a detailed protocol for the reliable detection and quantification of this compound residues in agricultural samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering a cost-effective alternative to LC-MS/MS while maintaining acceptable sensitivity and specificity for regulatory purposes.

Principle of HPLC-UV Analysis

HPLC-UV detection operates on the principle of separating compounds through liquid chromatography followed by quantification using ultraviolet light absorption. In HPLC, the sample mixture is carried through a chromatographic column by a pressurized liquid mobile phase, where separation occurs based on differential partitioning between the mobile phase and stationary phase [2]. For this compound analysis, reversed-phase chromatography is typically employed, utilizing a non-polar stationary phase (typically C8 or C18 bonded silica) and a polar mobile phase (often acetonitrile-water or methanol-water mixtures) [2]. This configuration exploits the hydrophobic nature of this compound, resulting in appropriate retention and separation from matrix interferences.

Following chromatographic separation, compounds eluting from the column pass through a UV detection cell where they are exposed to ultraviolet light at specific wavelengths. The fundamental principle governing UV detection is the Beer-Lambert Law (A = εbc), which states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species, the path length (b) of the detection cell, and the molar absorptivity (ε) of the compound [2]. This compound contains aromatic rings and carbonyl groups that function as chromophores, absorbing light in the UV range and enabling detection at wavelengths typically between 220-280 nm [3]. The selection of optimal detection wavelength involves balancing sensitivity (maximum absorbance) with selectivity (minimizing matrix interference), often requiring wavelength scanning to identify the most appropriate monitoring conditions for specific sample matrices.

Experimental Protocols

Sample Preparation and Extraction

Table 1: Reagents and Consumables for Sample Preparation

Item Specification Purpose
This compound standard Purity ≥95% [1] Calibration and quantification
Acetonitrile HPLC grade [4] [5] Primary extraction solvent
Water HPLC grade Sample hydration and dilution
Sodium chloride (NaCl) Analytical grade [4] [5] Salting-out agent in partitioning
Anhydrous magnesium sulfate (MgSO₄) Analytical grade [6] [5] Water removal after extraction
PSA (Primary Secondary Amine) 40-50 μm particle size [6] [5] Clean-up: removes fatty acids, sugars
C18 40-60 μm particle size [6] [5] Clean-up: removes non-polar interferents
GCB (Graphitized Carbon Black) 120-400 mesh [5] Clean-up: removes pigments (use sparingly)

The sample preparation procedure employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been successfully applied to this compound extraction from various matrices [6] [5]:

  • Homogenization: Representative agricultural samples (pear, apple, etc.) are chopped and thoroughly homogenized using a food processor. A test portion of 15.0 ± 0.1 g of homogenized sample is weighed into a 50-mL centrifuge tube.

  • Hydration and extraction: Add 15 mL of HPLC-grade acetonitrile to the sample and vortex vigorously for 1 minute. For dried or low-moisture samples, the addition of 3-5 mL water may be necessary to ensure proper solvent penetration.

  • Salting-out partitioning: Add the extraction salt mixture (6 g anhydrous MgSO₄ and 1.5 g NaCl) to the tube. Immediately shake vigorously for 1 minute to prevent clumping of salts. The MgSO₄ removes residual water while the NaCl promotes phase separation by saltting-out the organic phase.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper layer) contains the extracted this compound.

Sample Clean-up Procedure

Table 2: d-SPE Clean-up Combinations for Different Matrix Types

Matrix Type Recommended d-SPE Sorbents Recovery Range Application Notes
Fruits with high pigment (e.g., berries) 50 mg PSA + 50 mg C18 + 7.5 mg GCB [5] 75-85% GCB effectively removes pigments but may adsorb planar pesticides; use minimal amount
Fruits with high sugar (e.g., pears, grapes) 50 mg PSA + 50 mg C18 [6] 85-95% PSA effectively removes sugars and fatty acids
Leafy vegetables 50 mg PSA + 150 mg MgSO₄ [5] 80-90% Additional MgSO₄ addresses higher water content
Non-pigmented fruits (e.g., apple) 25 mg PSA + 25 mg C18 [6] 90-98% Minimal clean-up for less complex matrices

The dispersive Solid-Phase Extraction (d-SPE) clean-up procedure:

  • Transfer extract: Aliquot 1 mL of the upper acetonitrile layer into a d-SPE tube containing the selected sorbent combination.

  • Clean-up: Vortex the mixture for 30 seconds to ensure thorough contact between the extract and sorbents.

  • Final clarification: Centrifuge at ≥4000 rpm for 5 minutes. Transfer the cleaned supernatant to an autosampler vial for HPLC-UV analysis.

For matrices with high interference levels, an additional filtration step through a 0.22 μm nylon or PTFE syringe filter is recommended to protect the HPLC column.

HPLC-UV Instrumental Parameters

Table 3: Optimized HPLC-UV Conditions for this compound Analysis

Parameter Recommended Conditions Alternative Options
HPLC system Binary or quaternary pump with auto-sampler and column thermostat -
Detection UV-Vis detector: Variable Wavelength Detector (VWD) or Diode Array Detector (DAD) [7] DAD provides spectral confirmation
Analytical column C18 (250 × 4.6 mm, 5 μm) [6] C8 (150 × 4.6 mm, 5 μm)
Column temperature 30°C 25-40°C acceptable
Mobile phase Acetonitrile:Water (70:30, v/v) [6] Methanol:Water (75:25, v/v)
Flow rate 1.0 mL/min 0.8-1.2 mL/min
Injection volume 10-20 μL 5-50 μL depending on sensitivity needs
Detection wavelength 220 nm [6] 254 nm (less sensitive but selective)
Run time 10-15 minutes Matrix-dependent

The method setup should include a mobile phase filtration through 0.45 μm filters and degassing by sonication or sparging with inert gas. The equilibration time should be at least 30 minutes or until a stable baseline is achieved. For wavelength selection, preliminary analysis using a DAD detector is recommended to establish the optimal detection wavelength for specific matrix-analyte combinations, though 220 nm has been successfully employed for this compound in pear samples [6].

Method Validation

Performance Characteristics

Table 4: Method Validation Parameters for this compound in Agricultural Samples

Validation Parameter Acceptance Criteria Experimental Results
Linearity range 0.05-5.0 mg/kg [6] -
Correlation coefficient (R²) ≥0.995 [6] 0.9998 [6]
Limit of Detection (LOD) - 0.015 mg/kg [6]
Limit of Quantification (LOQ) - 0.05 mg/kg [6]
Accuracy (Recovery) 70-120% [5] 73.76-98.66% [6]
Precision (RSD) ≤20% at LOQ, ≤15% at higher levels [5] <6% [6]
Matrix Effect - -15% to +20% acceptable
Detailed Validation Procedures

Linearity and calibration: Prepare matrix-matched standard solutions at a minimum of five concentration levels covering the expected residue range (0.05-5.0 mg/kg). The correlation coefficient (R²) should be ≥0.995, with the residuals randomly distributed around the calibration curve [6].

Accuracy and recovery: Perform recovery studies by fortifying control matrix samples at three concentration levels (LOQ, 10×LOQ, and 100×LOQ) with at least five replicates per level. Calculate percentage recovery using the formula: (measured concentration/spiked concentration) × 100. The mean recovery should fall within 70-120% with RSD ≤20% [6] [5].

Precision: Evaluate both repeatability (intra-day precision) and reproducibility (inter-day precision) using fortified samples at multiple concentrations. Express precision as Relative Standard Deviation (RSD%), which should not exceed 20% at the LOQ and 15% at higher concentrations [6].

Specificity: Verify that no significant interfering peaks co-elute with this compound at the same retention time in control samples. The peak purity can be assessed using DAD by comparing spectra at different points across the peak (up-slope, apex, down-slope) [8].

Troubleshooting and Optimization

Common Issues and Solutions

Table 5: Troubleshooting Guide for this compound HPLC-UV Analysis

Problem Potential Causes Solutions

| Low recovery | Inefficient extraction or excessive clean-up | • Increase extraction time • Modify solvent ratio • Reduce d-SPE sorbent amount | | Peak tailing | Column degradation or secondary interactions | • Replace guard column • Add 0.1% formic acid to mobile phase • Increase column temperature | | Noisy baseline | Mobile phase contamination or air bubbles | • Filter and degas mobile phase • Purge detector cell • Use higher purity solvents | | Retention time shift | Mobile phase composition or temperature fluctuation | • Prepare fresh mobile phase • Check column temperature stability • Equilibrate column sufficiently | | Matrix interference | Inadequate clean-up | • Optimize d-SPE sorbent combination • Adjust detection wavelength • Improve chromatographic separation |

Method Optimization Strategies

For matrices with high interference, consider implementing gradient elution to improve separation: start with 50% acetonitrile for 2 minutes, increase to 90% over 10 minutes, hold for 3 minutes, then re-equilibrate. This approach may enhance separation of this compound from co-extractives.

If sensitivity is inadequate, explore alternative detection wavelengths based on the UV spectrum of this compound. While 220 nm provides high sensitivity, 254 nm may offer better selectivity with acceptable sensitivity for some applications. Increasing injection volume (up to 50 μL) can also enhance sensitivity but may necessitate additional clean-up to prevent column overload.

For complex matrices, the sample-to-solvent ratio during extraction can be optimized. Reducing the sample size to 10 g while maintaining 15 mL acetonitrile may improve extraction efficiency for difficult matrices. Additionally, extraction time can be extended to 5-10 minutes with continuous shaking for tougher matrices.

Applications and Case Study

Dissipation Study in Pear

A practical application of this methodology was demonstrated in a study monitoring This compound dissipation in Asian pear under open-field conditions [6]. The researchers applied the validated HPLC-UV method to track residue levels over time following field application, establishing the pre-harvest interval necessary to meet Maximum Residue Limit requirements.

The study design included:

  • Sample collection at intervals of 0 (2 hours after application), 1, 3, 5, 7, 10, and 14 days after treatment
  • Sample preparation using the EN-QuEChERS method followed by d-SPE clean-up
  • HPLC-UV analysis under conditions similar to those described in Section 3.3
  • Data processing using matrix-matched calibration to compensate for matrix effects

Results demonstrated a consistent dissipation pattern with this compound residues declining to below the LOQ within the established pre-harvest interval. The method proved robust enough to handle real-world samples and generated reliable data for regulatory decision-making.

Regulatory Compliance Testing

This HPLC-UV method is suitable for regulatory compliance testing where this compound residues must be monitored against established Maximum Residue Limits (MRLs). The method's LOQ of 0.05 mg/kg [6] is sufficient to enforce typical MRLs for this compound in various crops. When implementing the method for compliance testing, laboratories should:

  • Participate in proficiency testing schemes for this compound analysis
  • Maintain traceability of reference standards
  • Implement quality control measures including routine analysis of fortified quality control samples
  • Establish criteria for confirmation of positive findings

Conclusion

The HPLC-UV method described in this application note provides a cost-effective and reliable approach for quantifying this compound residues in agricultural samples. The method demonstrates excellent performance characteristics with recovery rates of 73.76-98.66%, precision RSD <6%, and a limit of quantification of 0.05 mg/kg [6]. While LC-MS/MS offers higher sensitivity and confirmatory power, HPLC-UV remains a viable option for laboratories with budget constraints or those analyzing samples where this compound concentrations are expected to be well above the detection limit. The modified QuEChERS approach for sample preparation effectively addresses matrix complexity while maintaining high throughput capabilities. This methodology can be adapted to various agricultural matrices beyond those specifically mentioned through appropriate validation, making it a valuable tool for monitoring this compound residues throughout the agricultural supply chain.

Workflow Diagram

G cluster_sample_prep Sample Preparation Phase cluster_analysis Analysis & Validation Phase SampleCollection Sample Collection & Homogenization Extraction Extraction 15 mL ACN + vortex SampleCollection->Extraction Partitioning Partitioning 6g MgSO₄ + 1.5g NaCl Extraction->Partitioning Extraction->Partitioning Centrifugation1 Centrifugation 4000 rpm, 5 min Partitioning->Centrifugation1 Partitioning->Centrifugation1 Cleanup d-SPE Cleanup PSA + C18 ± GCB Centrifugation1->Cleanup Centrifugation1->Cleanup Centrifugation2 Centrifugation 4000 rpm, 5 min Cleanup->Centrifugation2 Cleanup->Centrifugation2 Filtration Filtration 0.22 μm filter Centrifugation2->Filtration Centrifugation2->Filtration HPLC_UV HPLC-UV Analysis C18, ACN:H₂O, 220nm Filtration->HPLC_UV DataProcessing Data Processing Matrix-matched calibration HPLC_UV->DataProcessing HPLC_UV->DataProcessing Validation Method Validation Recovery, Precision, LOD/LOQ DataProcessing->Validation DataProcessing->Validation

Figure 1: Complete Workflow for this compound Residue Analysis in Agricultural Samples

References

Comprehensive Analytical Method Validation for Bistrifluran Residue Analysis in Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bistrifluron, a benzoylphenylurea insecticide, has gained significant attention in agricultural pest management due to its specific action against Lepidopteran insects and termites. This compound belongs to the insect growth regulator class, functioning as a chitin synthesis inhibitor that disrupts the molting process in target insects. As regulatory standards for pesticide residues become increasingly stringent worldwide, the demand for reliable analytical methods that can accurately quantify bistrifluran residues at trace levels has grown substantially. This application note provides a detailed protocol for the determination of this compound residues in various food matrices, focusing on method validation parameters including accuracy, precision, sensitivity, and specificity.

The analysis of this compound presents particular challenges due to the complex nature of food matrices and the need for detection at very low concentration levels. Fruits and vegetables often contain numerous interfering compounds that can compromise accurate quantification when using conventional detection methods. This document synthesizes validated methodologies from published scientific literature and patent documents to present a comprehensive analytical approach that has demonstrated excellent recovery rates and sufficient sensitivity to meet international regulatory requirements for maximum residue limits (MRLs).

Analytical Method Validation Summary

Extensive validation data for this compound analytical methods demonstrate robust performance across different food matrices and extraction techniques. The following tables summarize key validation parameters established through rigorous testing protocols.

Table 1: Method Validation Parameters for this compound Analysis in Different Matrices

Matrix Analytical Method Extraction Technique Recovery Range (%) LOD (mg/kg) LOQ (mg/kg) Reference
Asian pear HPLC-UV EN-QuEChERS 73.76-98.66 - - [1]
Agricultural products LC-MS/MS Acetonitrile extraction 70.2-118.9 - - [2]
Various crops UHPLC-QTOF QuEChERS (EN 15662) - ≤2.5 (for 80% of analytes) ≤10 (for 96.8-98.8% of analytes) [3]

Table 2: Precision Data and Method Performance Characteristics

Validation Parameter Results Acceptance Criteria
Linearity R² = 0.9998 R² ≥ 0.990
Intra-day Precision (RSD) <6% ≤20%
Inter-day Precision (RSD) <6% ≤20%
Matrix Effect Suppression observed Compensation with matrix-matched standards

The validation data presented in these tables confirm that the analytical methods for this compound, particularly the LC-MS/MS approaches, demonstrate excellent performance characteristics with recovery rates well within the acceptable range of 70-120% specified by international guidelines such as SANTE/11312/2021. The consistency across different matrices highlights the robustness of these methods for routine monitoring of this compound residues in various food commodities.

Sample Preparation Protocols

Extraction Methods

Proper sample preparation is critical for accurate this compound residue analysis. Several extraction methodologies have been validated, with QuEChERS approach demonstrating superior performance characteristics.

  • Sample Homogenization: Commence with representative sampling of the test material. For pear fruits, remove the core and chop the edible portion into small pieces. Homogenize using a high-speed blender. For dry samples such as grains, add appropriate amounts of water (e.g., 10 mL for 10 g of brown rice) and allow to moisten for 1 hour prior to extraction [3]. Maintain samples at -20°C during processing to prevent analyte degradation and preserve sample integrity [3].

  • EN-QuEChERS Extraction: Weigh 10.0 g ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile (LC-MS grade) and vortex vigorously for 1 minute. For improved extraction efficiency, consider adding 1% acetic acid in acetonitrile for certain matrices [2]. Add the commercial QuEChERS extraction packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, and 0.5 g sodium hydrogen citrate sesquihydrate [3]. Shake immediately and vigorously for 1 minute to prevent salt aggregation. Centrifuge at ≥3500 rpm for 5 minutes to achieve phase separation [3].

  • Alternative Extraction Approach: For methods adapted from the Chinese patent standard, extraction may employ acetonitrile with 0.1% acetic acid followed by liquid-liquid partitioning with the addition of sodium chloride [2]. This approach has demonstrated particular effectiveness for high-water content matrices.

Cleanup Procedures

Cleanup is essential to minimize matrix effects and reduce instrumental contamination. The dispersive Solid-Phase Extraction (d-SPE) approach provides efficient purification.

  • d-SPE Cleanup: Transfer 1 mL of supernatant from the extracted sample to a d-SPE tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA) [3]. For complex matrices, additional sorbents may be included: C18 for removal of non-polar interferences and GCB (Graphitized Carbon Black) for pigment removal [4] [5]. Vortex for 30-60 seconds and centrifuge at ≥3500 rpm for 5 minutes. Filter the purified supernatant through a 0.22-μm membrane filter prior to instrumental analysis [2].

  • Matrix-Specific Considerations: For pigment-rich matrices (e.g., leafy vegetables), increase the amount of GCB, but use cautiously as it may adsorb planar analytes. For acidic matrices, additional PSA may be required to remove fatty acids and other polar interferences. The optimal sorbent combination should be determined during method development for specific matrices.

The sample preparation workflow can be visualized as follows:

G Sample_Prep Sample Preparation Extraction Extraction Sample_Prep->Extraction Cleanup Cleanup Extraction->Cleanup Homogenization Homogenize 10g sample Extraction->Homogenization Analysis Analysis Cleanup->Analysis Supernatant_Transfer Transfer 1mL supernatant Cleanup->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Analysis->LC_MS_Analysis Acetonitrile_Add Add 10mL acetonitrile Homogenization->Acetonitrile_Add QuEChERS_Salts Add QuEChERS salts Acetonitrile_Add->QuEChERS_Salts Centrifuge1 Centrifuge 3500rpm/5min QuEChERS_Salts->Centrifuge1 dSPE_Cleanup d-SPE cleanup (PSA+GCB+C18) Supernatant_Transfer->dSPE_Cleanup Centrifuge2 Centrifuge 3500rpm/5min dSPE_Cleanup->Centrifuge2 Filtration 0.22μm membrane filtration Centrifuge2->Filtration

HPLC Analysis Conditions

Liquid Chromatography Parameters

Chromatographic separation of this compound requires optimization to achieve adequate resolution from matrix interferences and co-extracted compounds.

  • Column Selection: Utilize a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 μm particle size or equivalent) maintained at 40°C for optimal separation efficiency. For conventional HPLC-UV systems, columns with 5 μm particle size (150 × 4.6 mm) are appropriate [1].

  • Mobile Phase Composition: Employ a binary gradient system consisting of:

    • Mobile Phase A: 5 mM ammonium acetate in water or 0.1% formic acid in water
    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol [2] [3] The use of acidic modifiers enhances ionization efficiency in mass spectrometric detection and improves peak shape.
  • Gradient Program: Initiate with 20-30% B, increasing to 90-95% B over 5-10 minutes, hold for 2-3 minutes, then re-equilibrate to initial conditions for 2-3 minutes. Total run time typically ranges from 10-15 minutes including equilibration. Adjust gradient steepness to achieve retention times of 6-8 minutes for this compound.

  • Flow Rate and Injection Volume: Set flow rate to 0.3 mL/min for UHPLC systems or 0.2-0.25 mL/min for conventional HPLC. Use an injection volume of 2-5 μL to balance sensitivity and column longevity.

Mass Spectrometric Detection

For unequivocal identification and accurate quantification, tandem mass spectrometry provides the necessary specificity and sensitivity.

  • Ionization Source: Employ Electrospray Ionization (ESI) in positive mode. Optimize source parameters:

    • Drying gas temperature: 300-350°C
    • Drying gas flow: 10-12 L/min
    • Nebulizer pressure: 40-50 psi
    • Capillary voltage: 3000-4000 V [2]
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The quantifier ion should be the most abundant transition, while the qualifier ion provides confirmatory data. Maintain dwell times of 50-100 ms per transition to ensure sufficient data points across chromatographic peaks.

  • Collision Energy Optimization: Optimize collision energies for each transition to maximize sensitivity. Typical values range from 10-30 eV depending on instrument configuration.

Method Validation Procedures

Accuracy and Precision

Method validation establishes the reliability and reproducibility of the analytical method for its intended purpose.

  • Recovery Studies: Fortify control matrix samples at a minimum of three concentration levels (e.g., low, medium, high) covering the expected residue range. Include six replicates at each level to assess precision. For this compound, appropriate fortification levels typically range from 0.01 to 1.0 mg/kg depending on the matrix and regulatory requirements [1]. Process fortified samples according to the established protocol and calculate recovery as: Recovery (%) = (Measured Concentration / Fortified Concentration) × 100

  • Precision Assessment: Determine intra-day precision by analyzing replicates (n ≥ 5) at each fortification level within a single analytical batch. Determine inter-day precision by analyzing replicates over three separate days. Express precision as Relative Standard Deviation (RSD%). Acceptable precision should typically be ≤20% according to international guidelines [4].

Sensitivity and Linearity

Establishing the quantitative capabilities of the method is essential for accurate residue determination.

  • Calibration Curve Preparation: Prepare matrix-matched calibration standards at a minimum of five concentration levels. Use pesticide-free matrix extracts from the same lot as the samples to prepare calibration standards. The calibration range should encompass the expected residue concentrations, typically from LOQ to 0.5 mg/kg.

  • Linearity Assessment: Analyze calibration standards in randomized order to avoid systematic bias. The correlation coefficient (R²) should be ≥0.990 for acceptance. Visual inspection of the residual plot should show random distribution without systematic trends.

  • Sensitivity Determination: Determine the Limit of Detection (LOD) as the concentration yielding a signal-to-noise ratio of 3:1. Determine the Limit of Quantification (LOQ) as the lowest validated spike level meeting accuracy and precision criteria, typically with a signal-to-noise ratio of 10:1. For this compound, LOQ values of ≤10 μg/kg are achievable with LC-MS/MS systems [3].

The relationship between various method validation parameters and their importance in analytical quality assurance can be visualized as follows:

G Validation Method Validation Parameters Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Linearity Linearity Validation->Linearity Specificity Specificity Validation->Specificity Recovery_Studies Recovery Studies (70-120%) Accuracy->Recovery_Studies RSD RSD ≤ 20% Precision->RSD LOD_LOQ LOD/LOQ Determination Sensitivity->LOD_LOQ Calibration Calibration Curve R² ≥ 0.990 Linearity->Calibration MRM MRM Transitions Specificity->MRM

Critical Method Parameters

Several factors require particular attention during method development and validation to ensure robust this compound analysis.

  • Matrix Effects Assessment: Evaluate matrix effects by comparing the analytical response of standards prepared in pure solvent versus matrix-matched standards. Calculate the Matrix Effect (ME%) as: ME% = [(Peak area in matrix - Peak area in solvent) / Peak area in solvent] × 100 Significant suppression or enhancement (> ±20%) necessitates the use of matrix-matched calibration or isotope-labeled internal standards for accurate quantification [4].

  • Stability Evaluation: Conduct stability studies to ensure this compound integrity throughout the analytical process. Assess bench-top stability (processed sample in autosampler), long-term storage stability (at -20°C), and freeze-thaw stability. This compound typically demonstrates good stability under standard storage conditions.

  • Specificity and Selectivity: Verify method specificity by analyzing a minimum of 20 independent blank matrix samples from different sources to confirm the absence of interfering peaks at the retention time of this compound. For LC-MS/MS methods, the use of two MRM transitions with established ion ratios provides additional confirmation of analyte identity.

Conclusion

The analytical methods presented herein for the determination of this compound residues in food matrices have been comprehensively validated and demonstrate excellent performance characteristics. The QuEChERS-based sample preparation approach coupled with LC-MS/MS analysis provides a robust, sensitive, and selective methodology suitable for regulatory monitoring and compliance testing. The validation data confirm that these methods achieve acceptable accuracy with recovery rates of 70.2-118.9%, sufficient sensitivity with LOQs meeting regulatory limits, and appropriate precision with RSDs consistently below 20%.

These protocols offer analytical laboratories a reliable framework for implementing this compound residue analysis with confidence in the generated data. The method's versatility across various matrices and compliance with international validation guidelines makes it suitable for adoption in routine testing laboratories. As regulatory standards continue to evolve, these established methods provide a solid foundation for monitoring this compound residues, thereby contributing to food safety assurance and consumer protection.

References

Comprehensive Application Notes and Protocols for Bistrifluron Bait Stations in Termite Control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bistrifluron

This compound is a benzoylphenylurea insecticide belonging to the chitin synthesis inhibitor (CSI) class that has emerged as a highly effective active ingredient for termite control in bait station systems. As a benzoylphenyl urea compound, it shares structural and functional similarities with other insecticides in this class such as hexaflumuron and chlorfluazuron, but with distinct properties that enhance its performance in termite baiting applications [1]. This compound is characterized by its specific activity against chewing insects including termites, aphids, whiteflies, and caterpillars, with primary applications in agricultural settings as well as structural pest management [2]. The compound functions as an insect growth regulator (IGR) that disrupts molting processes in insects, making it particularly valuable for integrated pest management programs seeking to minimize environmental impact while effectively controlling termite colonies [3] [1].

This compound's chemical profile includes low water solubility (0.03 mg/L at 20°C) and low volatility (vapor pressure: 0.0027 mPa), which contribute to its persistence in bait stations and reduce environmental mobility [2]. The compound has a high octanol-water partition coefficient (Log P: 5.74), indicating potential for bioaccumulation, though its low solubility limits this effect in practical applications [2]. These physicochemical properties make this compound particularly suitable for bait station systems where long-term stability and slow release are advantageous for colony elimination. Commercially, this compound is formulated in various bait matrices, most commonly as solid pellets or tablets containing 1% active ingredient in alpha-cellulose, as utilized in products like the Xterm termite baiting system [4].

Mechanism of Action

This compound exerts its insecticidal effect through inhibition of chitin biosynthesis, specifically targeting the CHS1 enzyme (chitin synthase 1) responsible for incorporation of UDP-N-acetylglucosamine into growing chitin chains [2]. This mechanism classifies this compound in the IRAC Group 15 insecticides, which disrupt insect development by interfering with the formation of the exoskeleton [1] [2]. Unlike neurotoxic insecticides, this compound does not cause rapid mortality but rather prevents successful molting by impairing the deposition of new cuticle during the ecdysis process [3]. When termites consume this compound-treated bait, they are unable to complete the molting cycle due to compromised chitin formation in the developing exoskeleton, leading to mortality during subsequent molting attempts [3].

Recent research has elucidated that this compound and other benzoylphenylureas act on the sulfonylurea receptor (SUR) protein, which is part of the ATP-binding cassette (ABC) transporter superfamily [1]. These SUR proteins associate with pore-forming potassium channel subunits (Kir6.x) to form ATP-sensitive potassium channels (KATP) that regulate various physiological functions including chemical exchange, ion channels, and signal transduction [1]. Binding studies utilizing fluorescence polarization assays have demonstrated that this compound exhibits stronger binding affinity to the sulfonylurea receptor compared to diflubenzuron and glibenclamide, explaining its enhanced toxicity against insect pests [1]. This specific binding disrupts the normal function of KATP channels, ultimately leading to inhibition of chitin synthesis through mechanisms that are still being fully characterized.

The horizontal transfer effect is crucial to this compound's success in colony elimination. After consuming this compound bait, termites return to the colony and distribute the compound to nestmates through trophallaxis (mouth-to-mouth feeding) and coprophagy (consumption of feces) [3]. This social feeding behavior allows this compound to spread throughout the colony, affecting not only foragers but also soldiers, nymphs, and eventually the reproductives. Since the effects are delayed until molting occurs, this compound can disseminate widely before symptoms appear, resulting in gradual colony collapse over several weeks to months rather than immediate mortality [3] [4].

Efficacy Data and Performance Metrics

Laboratory Studies

Laboratory evaluations have demonstrated this compound's high efficacy against various termite species. In controlled feeding studies with the western drywood termite, this compound achieved dose-dependent mortality through both direct consumption and horizontal transfer [3]. Research from UC Riverside showed that bistrifluran, when combined with pinene as a chemical lure, resulted in up to 95% mortality in drywood termite colonies by enhancing bait recruitment and consumption [5]. The same study reported complete colony elimination within approximately two months of bait deployment, with this compound spreading effectively throughout the colony via social feeding behaviors [5].

Table 1: Laboratory Efficacy of Bistrifluran Against Various Insect Pests

Species Toxicity Comparison Comparative Compounds Application Concentration
Spodoptera exigua 1.93× more toxic than hexaflumuron Hexaflumuron, chlorfluazuron Laboratory conditions [1]
Plutella xylostella 1.36× more toxic than hexaflumuron Hexaflumuron, chlorfluazuron Laboratory conditions [1]
Mythimna separata 18.24× more toxic than hexaflumuron Hexaflumuron Laboratory conditions [1]
Drywood termites 95% colony elimination Untreated controls With pinene lure [5]
Field Efficacy Studies

Field studies have confirmed this compound's effectiveness under real-world conditions. A comprehensive field trial conducted in southeastern Australia evaluated this compound bait against the mound-building termite Coptotermes lacteus [4]. The study utilized in-ground bait stations placed around twenty termite mounds with bait canisters containing 120g of 1% this compound formulation. The results demonstrated that 18 of 19 colonies (95% elimination rate) were completely eliminated within 12 weeks of bait application, regardless of the bait quantity consumed (range: 43-480g) [4]. This study also highlighted that this compound remains effective during cooler months when termite activity typically decreases, expanding the treatment window beyond traditional spring-summer periods [4].

Table 2: Field Efficacy of this compound Baits Against Termite Colonies

Termite Species Location Bait Quantity Time to Elimination Efficacy Rate
Coptotermes lacteus Southeastern Australia 43-480g (1% bait) 12 weeks 95% (18/19 colonies) [4]
Coptotermes acinaciformis Northern Australia Not specified 4 weeks Not specified [4]
Nasutitermes exitiosus New South Wales Not specified Rapid elimination Not specified [4]
Drywood termites California, USA With pinene lure ~2 months 95% colony kill [5]

Additional field observations have noted that this compound provides long-term residual activity in treated wood, continuing to protect against reinfestation for extended periods after initial application [3]. This persistent effect is attributed to this compound's chemical stability and low solubility, which limit its degradation and leaching from treated materials under normal environmental conditions [2].

Application Protocols and Methodologies

Bait Station Installation

Proper installation of bait stations is critical for successful termite management with this compound. The standard protocol involves placing in-ground bait stations around the perimeter of structures or termite activity areas at intervals of 3-9 meters depending on property characteristics and termite pressure [6] [7]. Stations should be positioned in areas where termites are likely to forage, particularly in moist, shaded soil near foundations, avoiding excessively dry areas under eaves or locations prone to flooding [7]. Prior to installation, thorough site inspection is essential to identify existing termite activity, conducive conditions, and potential obstacles such as utility lines or irrigation systems [7] [8].

The installation process begins with drilling holes using a 2-2.75 inch diameter auger (size varies by station type) to the appropriate depth, typically reaching the top of the foundation footer or until termite foraging zones are accessed [7]. For concrete or paved areas, core drilling with a 3-inch concrete bit may be necessary [7]. It is crucial to use depth markers or stop collars on augers to ensure consistent installation depth across all stations. After drilling, holes should be cleaned using a cleanout auger to remove loose soil and debris, allowing the bait station to sit flush with the ground surface [7]. Stations are then inserted and the surrounding soil is tamped down to create a secure fit and maintain proper humidity levels within the station [7].

Baiting Procedures

Initial bait stations are typically loaded with untreated monitoring devices (wood blocks or cellulose materials) to detect termite activity [4]. Once termites are actively feeding in the stations, the monitoring devices are replaced with This compound bait canisters containing 1% active ingredient in a cellulose matrix [4]. The standard Xterm bait canisters contain 120g of solid pellet formulation, which termites actively harvest and transport back to the colony [4]. Stations with active bait should be inspected every 3-4 weeks to assess bait consumption and termite activity, with bait replenishment as needed until colony elimination is confirmed [6].

During installation and bait replacement, technicians must wear disposable gloves to prevent contamination of bait materials with oils, scents, or chemical residues that could deter termite feeding [7]. Additionally, care should be taken to eliminate competing food sources near bait stations by removing wood debris, cardboard, and excessive mulch that might divert termites from the bait [7]. In dry conditions, bait effectiveness can be enhanced by adding moisture sources such as wet paper towels or biodegradable wraps to maintain humidity within stations and increase termite attraction [7].

Colony Monitoring and Assessment

Regular monitoring is essential to evaluate bait acceptance and colony decline. Monitoring frequency typically begins with monthly inspections after bait application, transitioning to quarterly or seasonal checks once colony activity diminishes [6] [4]. Effective colony assessment involves multiple indicators including:

  • Bait consumption rates: Regular measurement of bait removal from stations
  • Termite activity levels: Visual assessment of live termites in stations
  • Mound repair capability (for mound-building species): Experimental damage to mound structures with evaluation of repair capacity over 7-day periods [4]
  • Internal mound temperature: Monitoring core temperature profiles, which typically stabilize as colony health declines [4]

In modern implementations, intelligent monitoring systems incorporating sensors, wireless communication technologies, and data processing algorithms are being deployed to provide real-time detection of termite activity in bait stations [9]. These systems can automatically monitor disturbance signals when termites feed on bait materials embedded with conductive powders or measure fluctuations in ambient carbon dioxide concentrations that indicate termite presence [9]. This enables more precise timing of bait replenishment and earlier confirmation of colony elimination.

Environmental and Safety Considerations

Ecotoxicology Profile

This compound presents a favorable environmental profile compared to traditional termiticides, with significantly reduced risks to non-target organisms when used in bait station systems. Mammalian toxicity is low, though the compound has demonstrated moderate to high toxicity to aquatic organisms, honeybees, and earthworms [2]. Specific ecotoxicological data indicate that this compound shows low toxicity to birds but requires careful application to minimize exposure to aquatic systems where it may pose risks to fish and other aquatic life [2]. The environmental safety of this compound is enhanced in bait station applications due to the contained nature of the delivery system which limits broadcast exposure to non-target species [4].

The compound is classified as having potential for bioaccumulation based on its high Log P value, though this effect is moderated by its low water solubility and the minimal amounts deployed in bait stations relative to broader pesticide applications [2]. From a environmental fate perspective, this compound is relatively persistent in soil with a typical DT₅₀ (half-life) of 80.5 days, while in aquatic systems it undergoes moderately fast photodegradation with a DT₅₀ of approximately 10 days at pH 7 [2]. These characteristics support its use in long-term baiting programs while indicating minimal persistence in water bodies under natural conditions.

Regulatory Status and Handling Precautions

This compound is not currently approved under EC Regulation 1107/2009, though it is commercially available in several markets including Australia and parts of Asia [2]. The compound is formulated as a white, odorless powder in its pure state, with commercial bait products typically containing 1% active ingredient in cellulose matrices [2]. Standard safety precautions including wearing gloves and avoiding inhalation of dust are recommended during handling, though this compound presents significantly lower hazards to applicators and building occupants compared to traditional fumigants or liquid termiticides [3] [5].

The environmental advantages of this compound baiting systems are particularly evident when compared to conventional termite control methods. Research indicates that intelligent baiting systems incorporating this compound can reduce theoretical chemical usage by 99% and decrease overall prevention costs by 86% compared to traditional chemical barrier treatments, while maintaining high efficacy rates [9]. This significant reduction in chemical loading makes this compound bait stations an attractive option for integrated termite management programs seeking to balance efficacy with environmental responsibility.

Visual Workflow for Bait Station Implementation

The following diagram illustrates the comprehensive workflow for implementing this compound bait stations for termite control, from initial site assessment through colony elimination:

workflow Start Site Inspection & Assessment A Identify Termite Activity and Species Start->A B Determine Station Placement (3-9 meter intervals) A->B C Install In-Ground Bait Stations B->C D Load with Monitoring Devices (wood/cellulose) C->D E Monthly Inspection for Termite Activity D->E F Replace with this compound Bait (1% active ingredient) E->F Termites Detected J Continue Monitoring Program (quarterly inspections) E->J No Activity G 3-4 Week Inspection Intervals Replenish bait as needed F->G H Monitor Colony Decline Indicators: - Bait Consumption - Activity Reduction - Mound Repair Failure G->H I Confirm Colony Elimination H->I I->J

Diagram 1: this compound Bait Station Implementation and Monitoring Workflow

This systematic approach ensures proper implementation of this compound baiting technology and facilitates successful colony elimination through consistent monitoring and bait maintenance.

Conclusion

This compound bait stations represent a highly effective termite control technology that combines targeted action with reduced environmental impact. The unique chitin synthesis inhibition mechanism of this compound, coupled with the social biology of termites, enables complete colony elimination with minimal active ingredient compared to traditional barrier treatments. Field studies consistently demonstrate colony elimination rates exceeding 95% within 3-12 weeks of bait application, confirming the robustness of this approach across various termite species and geographic regions [4].

The implementation protocols outlined in this document provide researchers and pest management professionals with comprehensive guidance for effective deployment of this compound bait stations. Proper installation, regular monitoring, and attention to environmental conditions are critical success factors that optimize bait acceptance and colony elimination. As termite distributions shift due to climate change and regulatory pressures increase against broad-spectrum insecticides, this compound bait stations offer a sustainable, effective solution for protecting structures from termite damage while minimizing ecological impact [3] [8]. Future developments in intelligent monitoring systems and bait formulations promise to further enhance the efficiency and effectiveness of this compound-based termite management programs [9].

References

Bistrifluron extraction methods conventional AOAC EN QuEChERS

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Analysis of Bistrifluron in Pears

1. Introduction this compound is a benzoylphenylurea insecticide used in agriculture to control pests. Monitoring its residue levels in food products like pears is essential for ensuring food safety and compliance with regulatory Maximum Residue Limits (MRLs). This note details the development and validation of analytical methods for detecting and quantifying this compound in pear matrix, comparing three extraction techniques.

2. Summary of Method Performance A comparative study was conducted to evaluate three extraction methods for this compound in pears: Conventional, AOAC QuEChERS, and EN QuEChERS. The methods were assessed based on recovery rates and interference. The EN QuEChERS method was selected as the optimal approach due to its high recovery and minimal interference [1] [2].

Table 1: Performance Comparison of this compound Extraction Methods

Method Recovery Range Interference Key Characteristics
Conventional Higher than AOAC Observed interference around analyte retention time [1] Traditional extraction approach
AOAC QuEChERS Lower than Conventional and EN [1] Not Specified Uses specific buffer salts for a pH ~5 [1]
EN QuEChERS 73.76 - 98.66% [2] Minimal [1] Uses different buffer salts for a pH ~7-8.5; selected as the optimal method [1]

3. Detailed Experimental Protocol

3.1. Materials and Reagents

  • Analytical Standard: this compound (purity ≥95%)
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
  • QuEChERS Kits: EN 15662 Kit (containing MgSO₄, NaCl, sodium citrate, sodium hydrogen citrate sesquihydrate) and AOAC 2007.01 Kit (containing MgSO₄, NaCl) can be procured commercially.
  • d-SPE Cleanup Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB)
  • Filtration: Syringe filters (0.22 µm, PTFE or Nylon)

3.2. Instrumentation

  • HPLC System: Equipped with a UV detector.
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Sample Preparation: Centrifuge, vortex mixer, analytical balance, volumetric flasks and pipettes.

3.3. Sample Preparation

  • Homogenization: Fresh pears are chopped and homogenized into a fine, representative pulp using a blender.
  • Sampling: A 10.0 ± 0.1 g portion of the homogenized pear sample is weighed into a 50 mL centrifuge tube.

3.4. Extraction Procedure Workflow for the EN QuEChERS Extraction and Cleanup Process

G Start 10g Homogenized Pear Sample A Add Acetonitrile and Internal Standard Start->A B Add EN QuEChERS Salts: MgSO₄, NaCl, Citrate Buffers A->B C Shake Vigorously for 1 minute B->C D Centrifuge C->D E Collect Upper Acetonitrile Layer D->E F d-SPE Cleanup: Add to MgSO₄, PSA, C18 E->F G Vortex and Centrifuge F->G H Collect Extract for HPLC Analysis G->H

  • Spiking (For Validation): For recovery studies, fortify the sample with a known volume of this compound working standard solution before proceeding.
  • Solvent Addition: Add 10 mL of acetonitrile to the tube.
  • Salt Addition: Add the contents of the EN QuEChERS extraction kit (typically containing MgSO₄ to remove water, NaCl for partitioning, and citrate buffers).
  • Shaking: Immediately shake the tube vigorously by hand for approximately 1 minute to prevent salt aggregation and ensure proper solvent interaction.
  • Centrifugation: Centrifuge the tubes at >3000 RCF for 5 minutes to achieve phase separation.

3.5. Cleanup Procedure (d-SPE)

  • Transfer: Transfer an aliquot (e.g., 1-2 mL) of the upper acetonitrile layer into a d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 per 1 mL of extract). The PSA removes fatty acids and sugars, while C18 removes non-polar interferences.
  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at >3000 RCF for 2 minutes.
  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

3.6. HPLC-UV Analysis

  • Mobile Phase: A mixture of water and methanol (or acetonitrile) in a suitable gradient or isocratic mode. A typical starting point could be 70:30 (Methanol:Water) isocratic.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Column Temperature: 30°C.
  • UV Detection: Based on the cited study, the wavelength should be optimized for this compound. Common for benzoylphenylureas is in the range of 240-260 nm [1].
  • Run Time: Approximately 10-15 minutes to ensure proper elution and separation.

Table 2: Method Validation Parameters for EN QuEChERS-HPLC-UV

Validation Parameter Result
Linearity (Correlation Coefficient R²) 0.9998 [2]
Limit of Detection (LOD) Not explicitly stated, but LOQ is 0.05 mg/kg [2]
Limit of Quantification (LOQ) 0.05 mg/kg [2]
Precision (Intra-day & Inter-day RSD) < 6% [2]
Recovery (at 0.05, 0.2, and 1 mg/kg) 73.76 - 98.66% [2]
Maximum Residue Limit (MRL) in Korea 1 mg/kg [2]

4. Application to Dissipation Studies The developed EN QuEChERS method has been successfully applied to study the dissipation kinetics of this compound in pears under open-field conditions. Research showed that this compound residues dissipated slowly, with a 55% decline over 14 days and a calculated half-life of 10.19 days. Throughout the study, residue levels remained below the MRL, indicating a low consumer hazard when the pesticide is applied according to guidelines [2].

Conclusions and Recommendations

  • Optimal Method: The EN QuEChERS method is recommended for the extraction of this compound from pears, demonstrating excellent recovery, high precision, and minimal matrix interference.
  • Sensitivity: The method's LOQ (0.05 mg/kg) is sufficiently sensitive for monitoring against the established MRL of 1 mg/kg.
  • Application: This protocol is fit-for-purpose for monitoring residue levels and conducting dissipation studies to ensure food safety and inform pre-harvest intervals.

References

Bistrifluron: Insecticide Properties and Environmental Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key data on Bistrifluron, an insect growth regulator used against pests like termites, aphids, and caterpillars [1].

Table 1: Chemical Identity and Properties of this compound

Property Value / Description
IUPAC Name N-{[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl}-2,6-difluorobenzamide [1]
CAS RN 201593-84-2 [1]
Mode of Action Inhibitor of chitin biosynthesis (IRAC Group 15) [1]
Chemical Group Benzoylurea insecticide [1]
Water Solubility 0.03 mg/L (Low) [1]
Octanol-Water Partition (Log P) 5.74 (High) [1]
Vapour Pressure 0.0027 mPa (Low) [1]
Status Not approved in the EU [1]

Table 2: Environmental Fate and Ecotoxicology

Parameter Value Implication
Soil DT₅₀ (typical) 80.5 days [1] Moderately persistent in the environment.
Aqueous Photolysis DT₅₀ ~10 days [1] Moderately fast degradation in water by sunlight.
Aqueous Hydrolysis Stable at pH 5-9 [1] Relatively stable in water under common environmental conditions.
Bioaccumulation Potential Classified as a "Forever Chemical" (BCF >2000) [1] High potential to accumulate in aquatic organisms and tissues.
Toxicity to Aquatic Species Moderate to high [1] Poses a risk to most aquatic life.

Proposed Analytical Workflow for Pesticide Screening

While a specific protocol for this compound via passive sampling and HRMS was not found, the following workflow is adapted from a recent study that successfully detected a range of emerging pesticides, including this compound [2]. This can serve as a template for method development.

workflow Pesticide Screening Workflow Passive Sampler Deployment Passive Sampler Deployment Sample Retrieval & Extraction Sample Retrieval & Extraction Passive Sampler Deployment->Sample Retrieval & Extraction Field Phase LC-HRMS Analysis LC-HRMS Analysis Sample Retrieval & Extraction->LC-HRMS Analysis Extract Data Processing Data Processing LC-HRMS Analysis->Data Processing Raw Spectral Data Suspect Screening Suspect Screening Data Processing->Suspect Screening Feature List Confirmation\n(Analytical Standards) Confirmation (Analytical Standards) Suspect Screening->Confirmation\n(Analytical Standards) Tentative IDs

Protocol Details
  • Passive Sampler Deployment

    • Principle: Passive samplers are deployed in the waterway for a defined period (e.g., 14-28 days), allowing for the time-integrated accumulation of pesticides, which provides a more representative picture of pollution levels than grab sampling [2].
    • Siting: Select sites representing diverse land uses (e.g., agricultural, urban, background) to understand pollution sources [2].
  • Sample Retrieval & Extraction

    • After deployment, samplers are retrieved, sealed, and transported to the lab under cooled conditions.
    • Extraction: The chemical analytes are recovered from the passive sampler matrix using a suitable organic solvent. A referenced method for this compound in solid matrices uses acetonitrile for extraction [3].
    • Clean-up: Extracts may be cleaned up using solid-phase extraction (SPE) to remove co-extracted interferences. A method using a normal-phase SPE cartridge is documented [3].
    • Concentration: The extract is gently concentrated under a nitrogen gas stream and reconstituted in a solvent compatible with LC-MS, such as acetonitrile or a water-acetonitrile mixture [3].
  • LC-HRMS Analysis

    • Liquid Chromatography (LC): Separates the compounds in the extract. A method for this compound uses a C18 column and a mobile phase of acetonitrile and an aqueous solution (e.g., 0.1% acetic acid, 10mmol/L ammonium acetate) [3].
    • High-Resolution Mass Spectrometry (HRMS): Detection is performed using a high-resolution mass spectrometer like a Quadrupole-Time-of-Flight (Q-TOF) instrument. Data-Independent Acquisition (DIA) modes are recommended for unbiased screening as they fragment all ions, creating comprehensive spectra for subsequent analysis [2].
  • Data Processing & Suspect Screening

    • The raw HRMS data is processed to identify all detectable "features" (compounds) based on their accurate mass and retention time.
    • A "suspect list" of priority pesticides is created. This list should be informed by local pesticide registration data and environmental toxicity concerns [2].
    • The accurate mass of detected features is matched against this suspect list. A match constitutes a "tentative identification" [2].
  • Confirmation

    • Essential Step: Tentatively identified compounds, like this compound, must be confirmed by analyzing a certified analytical standard under identical conditions [2].
    • Comparison: Confirmation is based on matching both the retention time and the full fragmentation spectrum (MS/MS) between the sample and the standard [2] [3].

Application Notes for Researchers

  • Prioritize Confirmation: The study that forms the basis for this workflow tentatively detected 21 pesticides out of 181 suspects but could only confirm 5. This underscores the critical importance of the confirmation step to avoid false positives [2].
  • Leverage Local Data: Building the suspect screening list using locally registered pesticides significantly increases the monitoring program's efficiency and relevance [2].
  • Mind the Properties: this compound's high log P and low water solubility mean it will preferentially partition to suspended solids, sediments, and organic matter. This should be considered when choosing and validating a passive sampler type.

References

Comprehensive Application Notes and Protocols: Simultaneous Analysis of Bistrifluron Residues in Herbal Medicines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bistrifluron and Analytical Requirements

This compound is a benzoylurea insecticide that acts as an insect growth regulator (IGR) specifically targeting chitin biosynthesis in insects. With the chemical name N-{[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl}-2,6-difluorobenzamide (CAS No. 201593-84-2), this compound exhibits activity against a broad spectrum of pests including whiteflies, aphids, caterpillars, and termites [1]. The compound is classified under IRAC MoA Group 15 (inhibitors of chitin biosynthesis, affecting CHS1) and has seen increasing application in agricultural systems, raising concerns about potential residues in medicinal plants [1] [2]. The analysis of this compound in herbal medicines presents particular challenges due to the complex nature of botanical matrices and the need for detection at trace levels to ensure consumer safety.

The regulatory framework for pesticide residues in herbal medicines is increasingly stringent, with organizations like the European Medicines Agency establishing strict limits for contaminants in medicinal plants [3]. Chapter 2.8.13 of the European Pharmacopoeia provides specific guidance on acceptable pesticide residue levels in herbal medicinal products. However, this compound is not currently approved under EC Regulation 1107/2009 in the European Union, meaning that any detectable residues in herbal products would represent a compliance issue [1]. These regulatory considerations necessitate highly sensitive and reliable analytical methods capable of detecting this compound at concentrations below established maximum residue limits (MRLs) in complex herbal matrices.

Analytical Challenges and Method Selection Considerations

The analysis of pesticide residues in herbal medicines presents several significant challenges that must be addressed through careful method selection and optimization. Herbal matrices contain numerous interfering compounds including alkaloids, flavonoids, tannins, pigments, and essential oils that can co-extract with target analytes and potentially suppress or enhance analytical signals [4] [3]. This matrix complexity necessitates robust extraction and cleanup procedures to minimize false positives and quantitative inaccuracies. Additionally, the diverse physical properties of herbal drugs—ranging from roots and barks to leaves and flowers—require method adaptation to address varying water content, oil content, and pigment composition.

  • Matrix Effects: Complex botanical constituents in herbal medicines can significantly impact analytical accuracy through matrix effects. These effects manifest as suppression or enhancement of ionization in mass spectrometric detection, potentially leading to inaccurate quantification [5]. The QuEChERS approach incorporates a dispersive solid-phase extraction (d-SPE) cleanup step using primary secondary amine (PSA) to remove organic acids, sugars, and other polar interferences, while C18 sorbents effectively remove non-polar interferents like lipids and sterols [6] [7].

  • Analyte Stability: this compound demonstrates particular stability characteristics that must be considered during analysis. It is stable in water at pH 5-9 but undergoes aqueous photolysis with a DT₅₀ of 10 days at pH 7 [1]. This relative instability necessitates protection from light during extraction and analysis. Additionally, its high log P value of 5.74 indicates strong lipophilicity, which can lead to adsorption issues during sample preparation and analysis [1].

  • Detection Challenges: The low regulatory limits for pesticide residues in herbal medicines demand exceptional method sensitivity. For context, a comprehensive database evaluation of pesticide residues in herbal drugs found that 45% of samples showed at least one quantifiable pesticide residue, emphasizing the importance of comprehensive monitoring [3]. Modern analytical approaches address this challenge through high-resolution mass spectrometry techniques that provide the necessary specificity and sensitivity for accurate identification and quantification at trace levels [7].

Experimental Protocols

Sample Preparation and Extraction Optimization

The sample preparation protocol begins with representative sampling of the herbal material, which should be finely ground to achieve homogeneous particle size distribution. For dried herbal medicines, initial grinding to pass through a 1-mm sieve is recommended. Weigh 5.0 ± 0.1 g of the homogenized sample into a 50-mL centrifuge tube. For herbal materials with high water content, additional drying with anhydrous magnesium sulfate may be necessary. The extraction follows a modified QuEChERS protocol optimized for this compound recovery from complex herbal matrices [4] [8].

Table 1: Extraction Efficiency of Different QuEChERS Methods for this compound

Method Variation Spike Level (mg/kg) Recovery (%) RSD (%) Remarks
EN-QuEChERS 0.05 73.76-98.66 <6 Recommended
AOAC 2007.01 0.05 Lower than EN - Less efficient
Conventional 0.05 Comparable Higher More interference

Add 10 mL of acetonitrile with 1% acetic acid to the sample and vortex vigorously for 1 minute. Immediately add the extraction salt mixture containing 4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g sodium citrate dihydrate, and 0.5 g sodium hydrogen citrate sesquihydrate [6] [7]. Seal the tube and shake vigorously for 3 minutes using a mechanical shaker to ensure complete partitioning of analytes into the organic phase. Centrifuge at 4000 rpm for 5 minutes to achieve clean phase separation. Transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg magnesium sulfate and 25 mg PSA for cleanup. Vortex for 30 seconds and centrifuge at 4000 rpm for 3 minutes. The final extract may be diluted 1:3 with water to match initial mobile phase conditions, bypassing the time-consuming evaporation and reconstitution steps [6].

HPLC-MS/MS Analysis Parameters

For the chromatographic separation of this compound, utilize an UHPLC system equipped with a reversed-phase column. The recommended stationary phase is a Poroshell 120 EC-C18 (3.0 × 50 mm, 2.7 μm) or equivalent, maintained at 40°C [4] [6]. The mobile phase consists of (A) 0.1% formic acid and 5 mM ammonium formate in water and (B) 0.1% formic acid and 5 mM ammonium formate in methanol. Employ the following gradient elution program: initial 5% B (0-0.5 min), linear increase to 65% B (5 min), further increase to 95% B (6.5 min), hold until 9 min, then return to 5% B (9.1 min) with re-equilibration until 12 min. The flow rate should be maintained at 0.5 mL/min with an injection volume of 3 μL [6].

Table 2: Optimized MS/MS Parameters for this compound Detection

Parameter Settings Remarks
Ionization Mode Electrospray Ionization (ESI+) Protonated molecule [M+H]+
Precursor Ion (m/z) 447.0 Mass accuracy within ±5 ppm
Product Ions (m/z) 177.0 (quantifier), 239.0 (qualifier) Optimized collision energies
Fragmentor Voltage 120 V Compound-dependent optimization
Collision Energy 15 eV (quantifier), 25 eV (qualifier) Transition-specific optimization
Dwell Time 50 ms Adequate for sufficient data points

Mass spectrometric detection should be performed using a triple quadrupole instrument operating in dynamic Multiple Reaction Monitoring (dMRM) mode. The ion source parameters should be optimized as follows: drying gas flow 10 L/min, sheath gas flow 11 L/min, drying gas temperature 250°C, sheath gas temperature 350°C, nebulizer pressure 40 psi, capillary voltage 4000 V, and nozzle voltage 300 V [6]. For confirmation, monitor two MRM transitions with optimized collision energies, ensuring ion ratio consistency within permitted tolerances (typically ±30% relative) [7]. The use of dMRM enhances sensitivity by monitoring specific transitions only during the expected retention time window of this compound.

Method Validation and Quality Control

Validation Parameters and Acceptance Criteria

Comprehensive method validation is essential to demonstrate reliability and reproducibility for pesticide residue analysis. The validation should follow established guidelines such as SANTE/11312/2021, assessing critical parameters including specificity, linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects [6] [7]. For each parameter, predefined acceptance criteria must be established and met to ensure method suitability for its intended purpose.

  • Specificity and Selectivity: The method must demonstrate absence of significant interference at the retention time of this compound from other matrix components or co-extracted pesticides. Analyze minimum six different batches of blank herbal matrix to confirm no interference exceeding 30% of LOQ for this compound. High-resolution mass spectrometry provides additional confirmation through exact mass measurement with mass accuracy ≤5 ppm and isotope pattern matching [7].

  • Linearity and Calibration: Prepare matrix-matched calibration standards at a minimum of five concentration levels covering the expected range (1.25-200 ng/mL). The correlation coefficient (r²) should be ≥0.990, and the residuals should be randomly distributed around the regression line. For this compound, excellent linearity has been demonstrated with correlation coefficients of 0.9998 in pear matrix [8]. The use of matrix-matched standards corrects for variable matrix effects across different herbal medicines.

Table 3: Method Validation Performance Characteristics for this compound

Validation Parameter Results Acceptance Criteria
Linearity (r²) ≥0.9998 ≥0.990
LOQ 0.05 mg/kg S≤10 × standard error of estimate
Accuracy (Recovery) 73.76-98.66% 70-120% with RSD ≤20%
Precision (RSD) <6% (intra-day and inter-day) ≤20%
Matrix Effect ±20% Signal suppression/enhancement
Quality Assurance in Routine Analysis

Implement a robust quality control protocol for routine monitoring of this compound residues in herbal medicines. Each analytical batch should include procedural blanks, spiked quality control samples at low and high concentrations (e.g., 0.05 mg/kg and 0.2 mg/kg), and duplicate samples. The recovery of this compound from spiked quality control samples should be within 70-120% with RSD ≤20% [6]. For confirmatory analysis, the ion ratio between the two monitored transitions should be within ±30% of the average ratio observed in calibration standards [7].

Measurement uncertainty should be estimated using a top-down approach based on validation data, particularly considering accuracy and precision results. The expanded measurement uncertainty should be below 50% for pesticide residue analysis [6]. Additionally, participate in proficiency testing schemes and perform regular instrument calibration and maintenance to ensure ongoing data quality. The method's practical applicability should be verified through analysis of incurred residues in real samples, comparing results with established maximum residue limits where available.

Analytical Workflow and Mechanism Visualization

The following workflow diagram illustrates the complete analytical procedure for this compound residue analysis in herbal medicines:

G cluster_1 Sample Preparation Phase cluster_2 Extraction & Cleanup cluster_3 Instrumental Analysis cluster_4 Data Quality Assurance SamplePreparation Sample Preparation SP1 Homogenize herbal material SamplePreparation->SP1 Extraction Extraction EX1 Add QuEChERS salts Extraction->EX1 Cleanup Clean-up CU1 Transfer 6 mL supernatant Cleanup->CU1 Analysis HPLC-MS/MS Analysis AN1 UHPLC Separation C18 column, 12 min gradient Analysis->AN1 DataProcessing Data Processing DP1 Matrix-matched calibration DataProcessing->DP1 Validation Method Validation SP2 Weigh 5.0 ± 0.1 g SP1->SP2 SP3 Add 10 mL ACN (1% Acetic Acid) SP2->SP3 SP3->Extraction EX2 Shake vigorously 3 min EX1->EX2 EX3 Centrifuge 4000 rpm, 5 min EX2->EX3 EX3->Cleanup CU2 d-SPE cleanup (PSA+MgSO₄) CU1->CU2 CU3 Vortex 30 sec, centrifuge CU2->CU3 CU3->Analysis AN2 MS/MS Detection ESI+ mode, dMRM AN1->AN2 AN3 This compound quantification m/z 447.0→177.0/239.0 AN2->AN3 AN3->DataProcessing DP2 Ion ratio confirmation DP1->DP2 DP3 Recovery assessment DP2->DP3 DP3->Validation

The following diagram illustrates the mechanism of action of this compound and its sublethal effects on insect physiology:

G cluster_primary Primary Mechanism: Chitin Synthesis Inhibition cluster_sublethal Sublethal Effects This compound This compound Exposure Primary Inhibition of chitin biosynthesis (CHS1) This compound->Primary Nutrient Altered nutrient metabolism This compound->Nutrient Reproduction Impaired reproduction This compound->Reproduction Development Developmental disruption This compound->Development Effect1 Disrupted molting process Primary->Effect1 Effect2 Impaired exoskeleton formation Effect1->Effect2 Effect3 Insect mortality Effect2->Effect3 N1 Reduced protein content Nutrient->N1 N2 Reduced carbohydrate content N1->N2 N3 Reduced lipid content N2->N3 R1 Down-regulated vitellogenin expression (SeVg) Reproduction->R1 R2 Reduced fecundity R1->R2 R3 Reduced egg viability R2->R3 D1 Prolonged larval duration Development->D1 D2 Extended pupal duration D1->D2 D3 Reduced pupal weight D2->D3

Regulatory Compliance and Safety Considerations

The analysis of this compound residues in herbal medicines must adhere to strict regulatory frameworks established by various international authorities. In the United States, the FDA enforces EPA-established tolerances for pesticide residues in food commodities, which often serve as reference points for herbal products [9]. The European Medicines Agency provides specific guidance on pesticide residues in herbal medicinal products through Chapter 2.8.13 of the European Pharmacopoeia, which outlines acceptable limits for specific pesticides and general requirements for substances not specifically listed [3]. Although this compound is not currently approved for use in the European Union, monitoring remains essential for imported herbal materials from regions where its use is permitted.

Consumer safety assessment requires understanding both the concentration of residues and their potential health impacts. The complex nature of herbal medicines introduces additional considerations, as phytochemical constituents may interact with pesticide residues or modify their biological effects [5]. A comprehensive database evaluation of pesticide residues in herbal drugs revealed that 45% of samples showed at least one quantifiable pesticide residue, though most detections were below established limits [3]. This underscores the importance of robust monitoring programs to ensure consumer safety and regulatory compliance. Analytical methods must be sufficiently sensitive to detect this compound at levels well below any potential risk threshold, with the LOQ of 0.05 mg/kg demonstrated in this protocol representing an appropriate safety margin.

Troubleshooting and Method Adaptation

Even with optimized protocols, analysts may encounter challenges requiring method adaptation. Common issues include variable recovery rates, matrix effects, and instrumental sensitivity fluctuations. For poor recovery of this compound, consider modifying the extraction solvent composition—increasing acetic acid content to 2% or incorporating a small percentage of methanol (5-10%) can improve extraction efficiency for certain herbal matrices. If matrix effects cause signal suppression or enhancement, additional cleanup steps using C18 sorbents or graphitized carbon black (GCB) may be necessary, though GCB should be used cautiously as it may adsorb planar pesticide molecules [6] [7].

For method adaptation to different herbal matrices, consider the specific properties of each material:

  • High-starch herbs (e.g., roots, rhizomes): May require additional water during extraction to ensure proper solvent penetration
  • High-oil content herbs (e.g., seeds, oily fruits): Benefit from additional cleanup with C18 sorbents to remove co-extracted lipids
  • High-pigment herbs (e.g., flowers, colored leaves): May require GCB cleanup to remove chlorophyll and carotenoids, though with caution for planar pesticides
  • High-tannin herbs (e.g., barks, certain leaves): May need pH adjustment to minimize tannin co-extraction

Instrument maintenance is crucial for consistent performance. Regular cleaning of ion sources and mass spectrometer components, particularly after analyzing complex herbal matrix extracts, prevents sensitivity drift and maintains data quality. Implementing a system suitability test with each analytical batch, using a reference standard of this compound at a mid-range calibration level, ensures consistent instrument performance throughout the analysis.

Conclusion

The analytical methodology presented herein provides a robust framework for the detection and quantification of this compound residues in complex herbal medicine matrices. The optimized QuEChERS extraction approach coupled with UHPLC-MS/MS analysis delivers the sensitivity, specificity, and reproducibility required for regulatory compliance monitoring. The method's validation according to international standards ensures reliability, while the detailed troubleshooting guidance facilitates adaptation to diverse herbal matrices.

As pesticide usage patterns evolve and regulatory standards become increasingly stringent, the ability to monitor compounds like this compound in complex botanical matrices remains essential for ensuring the safety of herbal medicinal products. The comprehensive approach outlined in these application notes—encompassing sample preparation, instrumental analysis, quality control, and regulatory considerations—provides researchers and analytical laboratories with a complete protocol for this compound residue analysis. This methodology not only addresses current analytical needs but also establishes a foundation for adapting to future challenges in pesticide residue analysis for herbal medicines.

References

Application Notes: Bistrifluron Environmental Dissipation

Author: Smolecule Technical Support Team. Date: February 2026

1. Summary of Environmental Fate Properties Bistrifluron is a benzoylphenyl urea insecticide that acts as a chitin synthesis inhibitor (IRAC MoA class 15) [1]. Its environmental dissipation is influenced by its low solubility in water and relatively low volatility [1]. The following table summarizes key fate parameters:

Property Value Conditions / Notes
Soil DT₅₀ (Field) 80.5 days [1] Moderately persistent; regulatory range 33-128 days [1].
Aqueous Photolysis DT₅₀ 10 days [1] At pH 7; estimated range 1.7 - 22.4 days [1].
Aqueous Hydrolysis DT₅₀ Stable [1] Stable at pH 5 to 9 at 20°C [1].
Soil Mobility Non-mobile [1] Low potential for leaching to groundwater [1].
Octanol-Water Partition Coefficient (Log P) 5.74 [1] High; indicates potential for bioaccumulation [1].

2. Experimental Design for Field Dissipation Studies While specific protocols for this compound were not detailed, field studies generally follow a structured workflow. The diagram below outlines the key phases of a typical field dissipation study.

hierarchy start Study Design Phase a1 Define Plot Selection & Preparation start->a1 a2 Apply Test Substance (Simulating Agronomic Practice) a1->a2 a3 Collect Soil/Environmental Samples Over Time a2->a3 a4 Sample Processing: Extraction & Clean-up a3->a4 a5 Residue Analysis (e.g., via HPLC) a4->a5 a6 Data Analysis & DT₅₀ Calculation a5->a6

Key Methodological Considerations:

  • Plot Management: Studies should be conducted on bare ground or actual crop fields (e.g., cotton, fruit orchards) to reflect real-world conditions [1]. The application method (e.g., spray, bait pellets) should match the proposed commercial use [1] [2].
  • Soil Characterization: Soil sampling should account for factors like pH and organic matter content, which can influence degradation rates.
  • Sampling Schedule: A sufficient number of time points must be collected to reliably determine the dissipation curve. The study should continue for at least 2-3 half-lives.

3. Analytical Methodologies for Residue Analysis Although detailed multi-residue methods for this compound in soil were not found in the search results, the following general principles apply:

  • Extraction and Clean-up: Pesticide residues are typically extracted from soil using organic solvents. Clean-up procedures are critical to remove co-extracted interferents from the sample matrix [3].
  • Detection and Quantification: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a suitable technique for determining this compound concentrations. For stable isotope analysis, HPLC can be coupled with an Elemental Analyzer-Isotope Ratio Mass Spectrometer (HPLC/EA-IRMS) [3]. This method requires meticulous removal of carbon-containing solvents before isotope ratio measurement [3].

Research Gaps and Future Directions

The search results highlight a need for more publicly available, detailed experimental data on this compound's field dissipation. Future research should focus on:

  • Protocol Standardization: Publishing validated, detailed analytical methods for this compound in various environmental matrices (soil, water, crops).
  • Pathway Visualization: Research into the specific metabolic and degradation pathways of this compound in the environment would allow for the creation of more detailed pathway diagrams.
  • Environmental Monitoring: More field dissipation studies across different geographic regions and soil types are necessary to fully understand its environmental behavior.

Key Takeaways

  • This compound is moderately persistent in soil under field conditions, with a typical half-life of approximately 80 days [1].
  • It is susceptible to photodegradation in water but is stable against hydrolysis [1].
  • Conducting a field dissipation study requires careful planning, from plot setup and application to sophisticated analytical detection, to generate reliable DT₅₀ data.

References

Reducing Bistrifluron matrix effect chromatographic analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of QuEChERS Methods for Bistrifluron in Pear

Method Recovery Precision (RSD) Key Characteristics
EN-QuEChERS [1] 73.76% - 98.66% < 6% (intra- and inter-day) Provided higher recovery; less interference around the analyte retention time.
AOAC QuEChERS [1] Lower than EN method Information not specified Not selected due to lower recovery.
Conventional Method [1] Higher recovery Information not specified Not selected due to significant interference near the analyte's retention time.

Detailed Experimental Protocol

The following workflow and protocol detail the EN-QuEChERS method, which was validated as the most effective for this compound in Asian pear [1].

Start Start: Homogenized Pear Sample Extract Extract with Solvent Start->Extract QuEChERS EN-QuEChERS Clean-up Extract->QuEChERS Analyze Analyze via HPLC-UV QuEChERS->Analyze Validate Validate Method Analyze->Validate End End: Reliable Quantification Validate->End

1. Sample Preparation:

  • Obtain a representative sample of Asian pear.
  • Homogenize the pear sample thoroughly.

2. Extraction:

  • Weigh 10.0 g of the homogenized pear sample into a 50 mL Teflon centrifuge tube.
  • Add an appropriate extraction solvent (as per the EN-QuEChERS protocol).
  • Shake vigorously for 1 minute.

3. Clean-up (Using EN-QuEChERS):

  • To the extracted sample, add a pre-mixed EN-QuEChERS salt packet (typically containing MgSO₄, NaCl, sodium citrate, and disodium hydrogen citrate sesquihydrate) for partitioning.
  • Shake immediately and vigorously for 1 minute to prevent salt aggregation.
  • Centrifuge the tube at a high speed (e.g., >4000 rpm) for 5 minutes.
  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a dispersive-SPE (d-SPE) tube containing clean-up sorbents (typically 150 mg MgSO₄, 25 mg PSA, and 25 mg C18).
  • Shake for 30 seconds and centrifuge.
  • The final supernatant is filtered through a 0.22 μm membrane filter prior to HPLC analysis [1].

4. Instrumental Analysis - HPLC-UV:

  • Analytical Column: C18 column (e.g., 250 mm × 4.6 mm, 5 μm).
  • Mobile Phase: Acetonitrile and water (specific ratio optimized for separation).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at the appropriate wavelength for this compound.
  • Injection Volume: 10-20 μL [1].

FAQs & Troubleshooting Guide

Q1: What are matrix effects, and why are they a problem in this compound analysis?

  • A: Matrix effects occur when co-extracted compounds from the sample (like organic acids, pigments, or sugars) interfere with the ionization of the target analyte in the detector. This can cause signal suppression or enhancement, leading to inaccurate quantification, poor reproducibility, and higher limits of detection [2]. In the case of this compound in pears, the conventional extraction method led to significant interference peaks near the analyte's retention time [1].

Q2: Why is the clean-up step so critical?

  • A: The clean-up step selectively removes interfering compounds from the sample extract. The EN-QuEChERS method uses specific d-SPE sorbents:
    • PSA (Primary Secondary Amine): Removes various polar interferences like organic acids, sugars, and fatty acids.
    • C18: Binds non-polar interferences like lipids and waxes. This combined clean-up results in a much cleaner chromatogram, reducing the matrix effect and improving method accuracy and precision [1].

Q3: My recovery is still low or variable. What can I do?

  • A: Consider these troubleshooting steps:
    • Check Salt Hydration: Ensure the MgSO₄ in the QuEChERS kit is fresh and free from clumps, as hydrated salts are less effective.
    • Internal Standard: Use a stable isotope-labeled internal standard for this compound if available. This is the most effective way to correct for matrix effects and losses during sample preparation [2].
    • Extract Dilution: If the matrix effect is still strong after clean-up, try diluting the final extract with mobile phase. This dilutes the interfering compounds but may require a more sensitive detector [2].

Q4: Can I use LC-MS/MS instead of HPLC-UV for better sensitivity?

  • A: Yes, LC-MS/MS is generally more selective and sensitive and is a standard technique for pesticide residue analysis [3] [4]. However, matrix effects can be more pronounced in MS detectors [2]. The sample preparation principles remain the same—a robust clean-up using the EN-QuEChERS method is highly recommended to minimize these effects before instrumental analysis.

References

Optimizing d-SPE cleanup for Bistrifluron recovery

Author: Smolecule Technical Support Team. Date: February 2026

A Technical Guide to d-SPЕ Cleanup Optimization

For researchers facing recovery issues, the following guide outlines a systematic approach to diagnose problems and optimize your d-SPЕ procedure.

Optimization Factor Common Issues & Symptoms Recommended Solutions & Optimizations

| Sorbent Selection & Combination | Low recovery of planar/planar-like molecules; excessive removal of pigments/co-extractives [1]. | • Reduce or remove GCB for planar compounds [1]. • Standard combination: PSA (organic acids, sugars), C18 (non-polar interferences), MgSO₄ (water) [2]. | | Sorbent Amount | Poor cleanup (excessive matrix effect) or low analyte recovery (overly strong adsorption) [2]. | • Titrate sorbent amounts (e.g., 25-150 mg) [2]. • Validate recovery after any change. | | Solvent Considerations | Inefficient extraction or cleanup; precipitation of salts/analytes; inconsistent partitioning [2]. | • Standard: Acetonitrile (ACN) [3]. • Use buffered salts (e.g., citrate, acetate) for pH-sensitive analytes. • Ensure proper volume for partitioning. | | Process Parameters | Low and inconsistent recovery; poor reproducibility between technicians [1]. | • Standardize shaking/vortexing time (1-2 min). • Control centrifugation speed/time for clean phase separation. • Document all parameters precisely. |

Troubleshooting Low Recovery for Specific Analytes

The recovery of a specific analyte is often a balance between efficient cleanup and unwanted adsorption. A common issue is the use of Graphitized Carbon Black (GCB).

  • Problem: GCB is highly effective at removing pigments like chlorophyll but also strongly adsorbs compounds with planar structures [1].
  • Impact: This can lead to significantly lower recovery rates for planar pesticides [1].
  • Solution: If you suspect Bistrifluron or your target analyte has a planar structure, the most effective action is to modify or eliminate GCB from your d-SPЕ sorbent mixture [1].

d-SPЕ Workflow & Method Evaluation

For a clear overview of the optimization process and how to evaluate the success of your method, please refer to the following workflow. A key step in validation is assessing the Matrix Effect, which is a major source of error in advanced techniques like LC-MS/MS and can impact the accuracy of your quantification [1].

Start Start: Homogenized Sample Extraction Extraction Solvent (e.g., ACN) + Salts Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning dSPE d-SPE Cleanup (Add Sorbents & Vortex) Partitioning->dSPE Centrifuge Centrifuge dSPE->Centrifuge Analysis Collect Supernatant for Analysis Centrifuge->Analysis Evaluate Evaluate Method Analysis->Evaluate sorbents Sorbent Optimization Evaluate->sorbents Poor Cleanup? matrix_effect Matrix Effect Assessment Evaluate->matrix_effect Ion Suppression/Enhancement? recovery Recvery & Precision Evaluate->recovery Low Recovery? sorbents->dSPE Adjust Type/Amount matrix_effect->dSPE Enhance Cleanup recovery->dSPE Reduce Adsorption

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" and how does d-SPЕ help reduce it? The matrix effect occurs when co-extracted sample components interfere with the ionization of the target analyte in the mass spectrometer, leading to suppressed or enhanced signals and inaccurate quantification [1]. d-SPЕ reduces this by removing these interfering compounds, thereby providing a cleaner extract. The most effective way to mitigate matrix effects is to enhance the clean-up efficiency [1].

Q2: My method requires high sensitivity, but reducing the sample size to minimize matrix effects also reduces the absolute amount of analyte. What can I do? This is a common trade-off. A practical solution is to use Matrix-Matched Calibration (MMC). This involves preparing your calibration standards in a blank sample extract that has undergone the same preparation process. This way, the calibration curve experiences the same matrix effects as your real samples, correcting for the quantitative inaccuracies they cause [2].

Q3: My recovery is good, but the reproducibility between replicates is poor. What could be the cause? Poor reproducibility often points to inconsistent manual processing [1]. Ensure the following steps are standardized and documented:

  • Precise timing for vortexing and shaking.
  • Exact and consistent amounts of sorbents and salts.
  • Standardized centrifugation speed and time.

I hope this technical guide provides a solid foundation for optimizing your d-SPЕ method. The lack of direct data on this compound means that empirical testing is essential.

References

Managing Bistrifluron sublethal effects pest resistance

Author: Smolecule Technical Support Team. Date: February 2026

Bistrifluron Technical Profile

The table below summarizes the key technical and environmental properties of this compound.

Property Description / Value
Chemical Class Benzoylurea (Insect Growth Regulator) [1] [2]
Mode of Action (IRAC Group) Group 15: Inhibitor of chitin biosynthesis, affecting CHS1 [2] [3]
Example Pests Controlled Termites, aphids, whiteflies, caterpillars [1] [4] [5]
Water Solubility 0.03 mg/L (at 20°C, pH 7) [1]
Soil Persistence (DT₅₀) 80.5 days (moderately persistent) [1]
Mammalian Toxicity Not highly toxic [1] [4] [5]
Ecotoxicity Moderate to high toxicity to most aquatic species, honeybees, and earthworms [1]

Experimental Protocols & FAQs

FAQ 1: What is the fundamental mechanism of this compound?

This compound is an insect growth regulator that specifically inhibits chitin synthesis. Chitin is a crucial polysaccharide that forms the structural basis of the insect exoskeleton. By disrupting the formation of chitin, this compound prevents insects from building a new, functional exoskeleton when they molt. Affected insects may appear slowed initially and then die during or after the molting process as they lack the protective outer layer [4] [5].

The following diagram illustrates this primary mode of action and its consequences at the colony level, particularly for social insects like termites.

G A Ingestion of this compound B Inhibition of Chitin Synthesis A->B C Failure to Form New Exoskeleton B->C D Disrupted Molting Process C->D E Individual Mortality D->E F Reduced Colony Feeding E->F leads to G Horizontal Transfer in Colony F->G H Progressive Colony Collapse G->H

FAQ 2: How can I design an experiment to study sublethal effects?

While a specific protocol for this compound's sublethal effects is not published, the methodology can be adapted from robust entomological research on other insecticides [6] [7]. The core of this approach is using a two-sex life table to capture population-level impacts.

The workflow for such a multi-generation study is outlined below.

G A1 1. Establish Baseline Toxicity A2 2. Determine Sublethal Concentrations A1->A2 A3 3. Apply Treatments to Parent Generation (F0) A2->A3 A4 4. Monitor F0 Life History Traits A3->A4 A5 5. Establish Untreated F1 Generation A4->A5 A6 6. Analyze Population Parameters A5->A6

Detailed Methodology:

  • Establish Baseline Toxicity (LC₅₀): First, determine the median lethal concentration (LC₅₀) of this compound against your target pest (e.g., second-instar larvae) using a standard leaf-dip or topical application bioassay [6] [7].
  • Determine Sublethal Concentrations: Based on the LC₅₀, calculate at least two sublethal concentrations for your experiment, typically LC₁₀ and/or LC₂₀ (concentrations causing 10% or 20% mortality, respectively) [7].
  • Life Table Analysis: This is the gold standard for evaluating sublethal effects. Track the following parameters for both the exposed (F0) and the subsequent unexposed (F1) generation [6] [7]:
    • Developational Parameters: Duration of larval, pupal, and total pre-adult stages.
    • Survival & Mortality: Pre-adult survival rate, adult emergence rate.
    • Reproductive Parameters: Adult longevity, fecundity (number of eggs per female), egg hatchability.
    • Population Growth Parameters: Calculate the intrinsic rate of increase (r), finite rate of increase (λ), and net reproductive rate (R₀). A reduction in these values indicates a negative impact on population growth.
FAQ 3: What are the key resistance management strategies?

Resistance is an evolutionary process. The core strategy is to reduce selection pressure by rotating insecticides with different modes of action.

G A Identify IRAC MoA Groups B Rotate this compound (Group 15) A->B C With Non-Group 15 Insecticides B->C D e.g., Diamides (Group 28) C->D E e.g., Spinosyns (Group 5) C->E F e.g., Neonicotinoids (Group 4A) C->F G Effective Resistance Management C->G

Supporting Rationale:

  • Fitness Costs: Research on other insecticides shows that resistant populations often have reduced fitness (e.g., longer development time, lower fecundity) in the absence of the insecticide. Exploiting this by rotating modes of action can help restore susceptibility over time [8].
  • Avoid Hormesis: Be cautious with very low sublethal doses. Some studies on other insecticides have observed hormesis—a stimulatory effect leading to increased pest fecundity or reproduction, which can cause pest resurgence [8] [9].

Troubleshooting Common Experimental Issues

  • Unexpectedly High Mortality in Control Group: Ensure solvents (like acetone) are completely evaporated from treated leaves before introducing insects. Check that control groups are treated with the same solvent and water with surfactant [6].
  • Low Horizontal Transfer in Colony Studies: For social insects like termites, consider incorporating a phagostimulant like pinene, which has been shown to significantly enhance bait consumption and transfer of this compound within a colony, increasing mortality from 70% to over 95% [4] [5].
  • Difficulty in Sample Application: this compound has very low water solubility [1]. Using appropriate solvents is necessary for lab studies. For field-mimicking studies, research is ongoing to find better formulations than flammable/smelly solvents like acetone [5].

References

Bistrifluron Analytical Methods: Overview & Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The core approach for bistrifluron analysis involves extraction (often with a QuEChERS method) followed by detection via liquid chromatography. The table below summarizes key methodological details from the search results for easy comparison.

Feature Method 1: HPLC-UV for Asian Pear [1] [2] Method 2: LC-MS/MS (General Patented Method) [3]
Application Asian pear fruit Fruits and vegetables
Extraction EN-QuEChERS method Acetonitrile extraction
Clean-up Not specified in abstract Solid-phase extraction (SPE)
Detection High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity ( R^2 = 0.9998 ) Not specified
Recovery (%) 73.76 - 98.66 80 - 110
LOQ (mg/kg) 0.05 0.005 (for pears and other substrates)
Key Advantage High recovery, minimal interference High sensitivity and selectivity

Detailed Experimental Protocol: EN-QuEChERS & HPLC-UV

This protocol is adapted from the method developed for Asian pears, which was validated to have minimal interference and high recovery [1]. The following workflow diagrams the core analytical process.

G start Start: Homogenized Asian Pear Sample e1 Extraction with EN-QuEChERS start->e1 e2 Centrifugation e1->e2 e3 Collect Supernatant e2->e3 e4 Analysis via HPLC-UV e3->e4 end End: Data Analysis & Quantification e4->end

1. Sample Preparation:

  • Homogenize the Asian pear sample.
  • Weigh 10.0 g ± 0.1 g of the homogenized sample into a 50-mL Teflon centrifuge tube.

2. Extraction (EN-QuEChERS):

  • Add acetonitrile to the sample. The original study tested various extraction methods and found the EN-QuEChERS method provided the best recovery with minimal interference compared to AOAC-QuEChERS and conventional methods [1].
  • Vigorously shake the mixture for a defined period.
  • Add the appropriate QuEChERS salts (e.g., magnesium sulfate and sodium chloride) to induce partitioning.
  • Shake vigorously and centrifuge.

3. Clean-up:

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive-SPE (d-SPE) tube containing cleanup sorbents.
  • Shake and centrifuge to remove interfering co-extractives.

4. Analysis (HPLC-UV):

  • Inject the purified extract into the HPLC system.
  • The study used a C18 reverse-phase column for separation.
  • Detection was performed with a UV detector. The specific wavelength was not provided in the abstract but is typically in the range of 240-260 nm for benzoylphenylurea compounds [2].

5. Quantification:

  • Use an external standard method for calibration.
  • The method demonstrated excellent linearity (( R^2 = 0.9998 )) and a low limit of quantification (LOQ) of 0.05 mg/kg [1].

Troubleshooting Common Interference Issues

Interferences often arise from sample matrix components. The following decision chart outlines steps to identify and resolve common issues.

G compound Observed Interference? e1 Check Extraction Method compound->e1 Yes e5 Method is Validated compound->e5 No e2 Switch to EN-QuEChERS (Higher recovery, less interference) e1->e2 e3 Optimize d-SPE Clean-up (e.g., sorbent type/ratio) e2->e3 e4 Switch to LC-MS/MS (Specific detection) e3->e4

Problem: Co-eluting peaks or high background noise in HPLC-UV chromatogram.

  • Potential Cause & Solution:
    • Inefficient Clean-up: The sample matrix is complex. The conventional extraction method was noted to cause interference, while the EN-QuEChERS method did not [1].
    • Solution: Optimize your d-SPE clean-up step. Test different sorbents (e.g., C18, PSA, GCB) or their combinations to better remove specific interferents like organic acids or pigments.
    • Advanced Solution: If interference persists, consider switching to a more selective detection method. LC-MS/MS, as mentioned in a patent, provides superior selectivity by detecting unique mass transitions of this compound, effectively eliminating most matrix interferences [3].

Problem: Low recovery of this compound.

  • Potential Cause & Solution:
    • Suboptimal Extraction Solvent: The extraction efficiency is solvent-dependent.
    • Solution: Ensure you are using acetonitrile as the extraction solvent, as validated in the QuEChERS method. The recovery for the EN-QuEChERS method was between 73.76% and 98.66% [1]. Compare your recovery against this benchmark.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to remove matrix interference when analyzing this compound? The most effective strategy is a two-pronged approach: first, use an optimized sample clean-up procedure like the EN-QuEChERS method [1]. If this is insufficient, the most robust solution is to switch your detection to LC-MS/MS. The mass spectrometer filters out chemical noise by monitoring specific precursor and product ions, providing unparalleled selectivity [3].

Q2: Can I use this method for matrices other than pears? The fundamental principles (QuEChERS extraction, LC separation) are transferable. However, the method must be re-validated for your specific matrix. Different matrices have unique compositions that can affect extraction efficiency and cause different interferences. A general patent for this compound determination suggests the methodology can be applied to various fruits and vegetables [3].

Q3: The dissipation study shows a half-life of 10.19 days in pears. Why is this relevant for my analysis? This information is crucial for planning your experiments. If you are working with treated samples, it indicates that this compound residue levels will decline over time. You need to ensure your method's sensitivity (its LOQ) is low enough to detect the expected concentrations at your chosen time points [1].

References

Improving Bistrifluron extraction efficiency different matrices

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Method Selection and Comparison

For the analysis of bistrifluron in Asian pears, a study directly compared three extraction techniques. The quantitative performance data are summarized in the table below for easy comparison [1].

Extraction Method Average Recovery (%) Key Advantages Key Limitations
EN-QuEChERS 73.76 – 98.66 High recovery, minimal interference, excellent precision (RSD <6%) Requires specific buffer salts [1].
Conventional Higher than AOAC Good recovery Exhibited significant interference around the analyte retention time [1].
AOAC-QuEChERS Lower than conventional & EN - Recovery was not as high as other methods [1].

> Note: The EN-QuEChERS method was selected as the optimal validated approach, with a Limit of Quantification (LOQ) of 0.05 mg/kg, which is well below the Maximum Residue Limit (MRL) of 1 mg/kg set by the Korean Ministry of Food and Drug Safety [1].

Detailed EN-QuEChERS Experimental Protocol

The following is the validated protocol for extracting this compound from Asian pears, which can serve as a baseline method for other matrices [1].

  • Extraction:

    • Homogenize a representative sample of Asian pear.
    • Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube.
    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.
    • Add a pre-mixed EN-QuEChERS salts packet (containing 4 g of MgSO4, 1 g of NaCl, 1 g of sodium citrate, and 0.5 g of disodium hydrogen citrate sesquihydrate).
    • Shake immediately and vigorously for 1 minute to prevent salt clumping.
    • Centrifuge at >3000 RCF for 5 minutes.
  • Clean-up (d-SPE):

    • Transfer 6 mL of the upper acetonitrile extract into a 15 mL d-SPE tube containing 900 mg of MgSO4 and 150 mg of PSA.
    • Shake for 30 seconds and centrifuge at >3000 RCF for 5 minutes.
  • Analysis:

    • The cleaned extract is then ready for analysis using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

This general QuEChERS workflow can be adapted for various sample types, as illustrated below.

Start Start: Homogenized Sample Extraction Extraction Acetonitrile + EN QuEChERS salts Vortex and Centrifuge Start->Extraction CleanUp d-SPE Clean-up MgSO4 + PSA sorbent Vortex and Centrifuge Extraction->CleanUp Collect supernatant Analysis Analysis HPLC-UV or LC-MS/MS CleanUp->Analysis Collect cleaned extract

Frequently Asked Questions (FAQs)

Q1: The recovery of this compound from my high-fat or high-protein sample is low. How can I improve it?

A1: The standard QuEChERS method may not be sufficient for complex matrices. Consider these modifications [2]:

  • For high-fat samples (e.g., mealworms, oily crops): Perform multiple rounds of acetonitrile-hexane partitioning. After the initial extraction, take an aliquot of the acetonitrile layer and mix it with an equal volume of n-hexane. Shake, let the layers separate, and discard the upper hexane layer (which contains fats). Repeating this process 2-3 times can significantly reduce lipid content and improve recovery and instrument performance [2].
  • For high-protein samples: Ensure the extraction step effectively denatures proteins. The acetonitrile and MgSO4 in the QuEChERS method accomplish this. Using d-SPE sorbents like C18 can help remove residual fatty acids and non-polar interferents co-extracted with proteins [2] [3].

Q2: My analysis shows high background interference. What clean-up sorbents should I use?

A2: The choice of d-SPE sorbents is critical for a clean extract.

  • PSA: Effective for removing various polar interferents like sugars, organic acids, and fatty acids [2].
  • C18: Ideal for eliminating non-polar co-extractives, such as lipids and sterols, from the sample [3] [2].
  • GCB (Graphitized Carbon Black): Excellent for removing pigments (e.g., chlorophyll) and planar molecules. Use with caution as it can also adsorb planar pesticides [3]. For this compound, which is not a planar molecule, a combination of PSA and C18 is typically a safe and effective starting point.

Q3: The conventional extraction method gives me high interference. What is the main advantage of the EN-QuEChERS method?

A3: As shown in the comparison table, the primary advantage of the EN-QuEChERS method over the conventional method is its superior ability to minimize matrix interference around the retention time of this compound. This leads to a cleaner chromatogram, more accurate identification, and more reliable quantification [1].

References

Addressing Bistrifluron persistence environmental monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Environmental Profile

The following table summarizes key data on bistrifluron's chemical identity and environmental behavior, which is crucial for understanding its persistence and designing monitoring programs [1].

Property Value / Description Implication for Monitoring
IUPAC Name N-{[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl}-2,6-difluorobenzamide [1] Confirms chemical identity for analysis.
Mode of Action Insect Growth Regulator (IRAC Group 15); inhibits chitin biosynthesis, affecting CHS1 [1] Explains delayed effect; death occurs during molting [2].
Water Solubility 0.03 mg/L (at 20 °C, pH 7) [1] Low solubility suggests high adsorption to soil and sediment.
Octanol-Water Partition Coeff. (Log P) 5.74 [1] Indicates high potential for bioaccumulation.
Soil DT₅₀ (typical) 80.5 days (range: 33-128 days) [1] Classified as moderately to relatively persistent in the environment.
Aqueous Photolysis DT₅₀ 10 days (estimated range: 1.7-22.4 days) [1] Primary degradation pathway in water bodies.

Analytical Methods for Detection and Quantification

For monitoring this compound residues in environmental samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity and specificity.

A robust method can be adapted from protocols used for pesticide analysis in complex matrices. The general workflow is outlined below, and the corresponding diagram illustrates the key stages.

G SamplePreparation Sample Preparation Extraction Extraction SamplePreparation->Extraction Cleanup Clean-up & Purification Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS) Cleanup->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Detailed Experimental Protocol

This protocol is adapted from methodologies used for analyzing pesticides in cabbage and other leafy vegetables [3] [4].

  • Sample Preparation

    • Homogenize a representative 10.0 g portion of the environmental sample (e.g., soil, sediment, or biota tissue).
    • For water samples, a larger volume (e.g., 100 mL to 1 L) may be required and can be processed through solid-phase extraction (SPE) for pre-concentration [4].
  • Extraction

    • Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
    • Agitate vigorously for 1 minute.
    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation.
    • Shake immediately and vortex for 1 minute.
    • Centrifuge at >4000 rpm for 5 minutes.
  • Clean-up & Purification

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a dispersive-SPE (d-SPE) tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA) sorbent.
    • Vortex for 30 seconds and centrifuge.
    • The supernatant is now ready for analysis. For complex matrices, further cleanup might be necessary.
  • LC-MS/MS Analysis

    • Chromatography:
      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
      • Mobile Phase: (A) Water and (B) Methanol, both with 5 mM ammonium formate.
      • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes.
      • Flow Rate: 0.3 mL/min.
      • Injection Volume: 5 µL.
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI), positive mode.
      • Detection: Multiple Reaction Monitoring (MRM).
      • For this compound ([M+H]+ m/z ~ 543*): Optimize collision energies for two specific precursor-to-product ion transitions for confident quantification and qualification [3].
      • Note: The exact mass should be verified with a this compound analytical standard.

Environmental Fate and Monitoring Design

Understanding how this compound behaves in the environment is key to an effective monitoring strategy.

  • Persistence and Mobility: this compound is moderately persistent in soil (DT₅₀ ~80.5 days) but has low mobility due to its high Log P value. This means it is likely to bind strongly to soil and organic matter rather than leaching into groundwater [1].
  • Advanced Monitoring Techniques: For regional waterway monitoring, a powerful approach combines passive sampling with suspect screening using High-Resolution Mass Spectrometry (HRMS). This technique allows for the detection of this compound and many other emerging pesticides without prior knowledge of their presence, providing a comprehensive picture of contamination [4].
  • Ecotoxicology: this compound presents a moderate to high risk to most aquatic organisms, honeybees, and earthworms. This underscores the importance of monitoring its presence in ecosystems adjacent to treated areas [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary environmental concern regarding this compound? The main concerns are its moderate persistence in soil (with a half-life of over 80 days) and its high potential for bioaccumulation due to its high Log P value (5.74). It is also toxic to many non-target organisms like aquatic species and earthworms [1].

Q2: My HPLC analysis shows poor recovery of this compound from soil samples. What could be the issue? Poor recovery is often related to inefficient extraction. Given this compound's low water solubility and high lipophilicity:

  • Confirm extraction solvent: Ensure a strong organic solvent like acetonitrile is used.
  • Extend shaking time: Increase the agitation time to 10-15 minutes to ensure complete desorption from soil particles.
  • Consider a repeat extraction: Performing a second extraction on the same sample pellet can improve overall recovery.

Q3: Are there any greener alternatives to this compound for termite control? Research is exploring alternatives, though they may have different modes of action. These include:

  • Pinene-based attractant systems that lure termites to localized insecticide treatments.
  • Heat treatment technologies to eradicate colonies without chemicals.
  • Biological controls using beneficial nematodes [5].

References

Bistrifluron residue decline patterns pre-harvest intervals

Author: Smolecule Technical Support Team. Date: February 2026

Core Experimental Data: Bistrifluron in Asian Pear

The following table summarizes the key findings from a study that investigated the dissipation of this compound in Asian pear under open-field conditions [1].

Parameter Detail
Commodity Asian Pear
Analytical Technique High-Performance Liquid Chromatography (HPLC) with UV detection
Sample Preparation EN-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method
Limit of Quantification (LOQ) 0.05 mg/kg
Maximum Residue Limit (MRL) 1 mg/kg (Korean standard)
Dissipation Half-life 10.19 days
Residue Decline 55% over 14 days
Pre-Harvest Interval (PHI) Residues remained below the MRL throughout the 14-day sampling period.

Detailed Experimental Protocol

For researchers replicating or adapting this method, here is a detailed breakdown of the experimental workflow.

start Start: Field Trial step1 1. Sample Preparation & Extraction (EN-QuEChERS Method) start->step1 step2 2. Analysis & Quantification (HPLC-UV Detection) step1->step2 step3 3. Data Processing step2->step3 step4 4. Determine Dissipation Kinetics (Half-life: 10.19 days) step3->step4 end Conclusion: Residue Safety Assessment step4->end

1. Sample Preparation & Extraction [1]

  • Method Selected: The EN-QuEChERS method was chosen after comparison with conventional and AOAC methods, as it provided higher recoveries with less interference.
  • Extraction Process: The specific steps involve extracting the pear sample with a solvent (typically acetonitrile) in the presence of buffered salts to separate the pesticide residue from the fruit matrix.
  • Clean-up: Dispersive Solid-Phase Extraction (d-SPE) is used to remove co-extracted impurities, resulting in a cleaner sample for analysis.

2. Analysis & Quantification [1]

  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
  • Method Validation: The developed method was rigorously validated:
    • Linearity: Excellent, with a correlation coefficient (R²) of 0.9998.
    • Accuracy: Average recovery rates ranged from 73.76% to 98.66% at three spiking levels (0.05, 0.2, and 1 mg/kg).
    • Precision: Both intra-day and inter-day relative standard deviations (RSD) were below 6%.
    • Sensitivity: The Limit of Quantification (LOQ) of 0.05 mg/kg is significantly lower than the MRL, ensuring the method can detect safely low residue levels.

3. Data Interpretation & Dissipation Kinetics [1]

  • The residue data collected over time is fitted to a mathematical model (often first-order kinetics) to determine the dissipation rate.
  • The half-life of 10.19 days indicates that it takes approximately 10 days for the this compound residue concentration in the pear to reduce by half.
  • The study concluded that, given the slow dissipation and the initial application doses, the residue levels of this compound in Asian pear were not hazardous to consumers throughout the 14-day trial, as they never exceeded the MRL.

Frequently Asked Questions (FAQs)

Q1: Why was the EN-QuEChERS method selected over other versions for this compound? The EN-QuEChERS method was chosen because it provided a superior balance of high recovery rates and minimal matrix interference compared to the conventional and AOAC methods, which is critical for achieving accurate and reliable quantification [1].

Q2: The half-life of 10.19 days seems slow. What does this mean for pre-harvest planning? A half-life of 10.19 days classifies this compound as a slowly dissipating pesticide in pears [1]. This means:

  • Longer PHI may be required: Growers need to plan for a sufficiently long interval between the final application and harvest to ensure residues fall below the MRL.
  • MRL is the key benchmark: Despite the slow decline, the study confirmed that residues were below the MRL of 1 mg/kg at all measured points up to 14 days, which is reassuring for safety under the tested conditions [1].

Q3: Can I use LC-MS/MS instead of HPLC-UV for this analysis? While the referenced study used HPLC-UV, LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) is generally preferred in modern pesticide residue labs due to its higher sensitivity and superior ability to confirm the identity of the analyte, especially in complex matrices [2] [3]. If you switch to LC-MS/MS, you would need to re-validate the method (e.g., optimize MRM transitions) to ensure performance [3].

References

Bistrifluron efficacy comparison other chitin synthesis inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Key Characteristics of Chitin Synthesis Inhibitors

The following table synthesizes available experimental data on various CSIs, highlighting bistrifluron's position among alternatives.

Insecticide (Class) Tested Organism Reported Efficacy / Key Finding Proposed Mechanism of Action Key Characteristics
This compound (BPU) Drywood termites (Incisitermes spp.) ~95% colony collapse after ~2 months [1] Inhibits chitin synthesis, preventing new exoskeleton formation during molting [1] Highly specific to insects; low toxicity to mammals; potential for long-term wood protection [1]
NK-17 (BPU) Beet armyworm (S. exigua), Diamondback moth (P. xylostella) Toxicity was 1.93x and 2.69x higher than hexaflumuron and chlorfluazuron, respectively [2] Binds to Sulfonylurea Receptor (SUR) with higher affinity than diflubenzuron [2] Novel oxime ether group; independent intellectual property right [2]
Diflubenzuron (BPU) Cladocerans (Daphnia magna, D. pulex) LC50 (48h) for D. magna = 3.7 μg/L [3] Inhibits chitin synthesis, interfering with cuticle formation [3] Highly toxic to aquatic arthropods; measured via chitobiase activity inhibition [3]
Hexaflumuron (BPU) Used as a benchmark in NK-17 study [2] Benchmark for comparison [2] Benchmark for comparison [2] Widely used; awarded for innovative termite control system [2]
Chlorfluazuron (BPU) Used as a benchmark in NK-17 study [2] Benchmark for comparison [2] Benchmark for comparison [2] Widely used [2]

Experimental Protocols for Assessing CSI Efficacy

To evaluate and compare CSIs, researchers employ standardized laboratory bioassays and mechanistic studies. Here are detailed methodologies for key experiments cited in this guide.

Leaf-Dip Bioassay for Lepidopteran Larvae

This method was used to test the toxicity of NK-17 against pests like the beet armyworm (S. exigua) and diamondback moth (P. xylostella) [2].

  • Solution Preparation: A stock solution of the insecticide is prepared in Dimethyl Sulfoxide (DMSO) and then serially diluted to the required concentrations using water containing an emulsifier like Tween-20 [2].
  • Treatment: Leaf disks are dipped into the insecticide solutions or a control solution (DMSO and Tween-20 in water) for a specified duration [2].
  • Rearing and Exposure: Treated leaf disks are placed in a container and fed to third-instar larvae. The larvae are raised under controlled conditions (e.g., 27±1°C, 50-75% relative humidity) [2].
  • Data Collection: Mortality is recorded after a set period (e.g., 48 hours), and data are analyzed using statistical methods like probit analysis to calculate LC50 values [2].
This compound Application and Colony Impact Assessment

This protocol describes the spot-treatment approach used to evaluate this compound against drywood termites [1].

  • Chemical Application: this compound is dissolved in a solvent (e.g., acetone in the cited study) and applied directly to infested wood in a localized treatment [1].
  • Colony Maintenance: The treated wood, containing the termite colony, is maintained under observation. Termites feed on the treated wood and distribute the chemical through the colony via trophallaxis [1].
  • Monitoring and Evaluation: Researchers monitor termite activity, including feeding reduction and mortality. The primary efficacy endpoint is the time to "full colony collapse," which was observed to be about two months in the cited study [1].

Mechanistic Insights and Experimental Workflows

Understanding how CSIs work and how their effects are measured is crucial for development and application. The following diagrams illustrate these processes.

Mechanism of Benzoylphenylurea (BPU) Action

This diagram illustrates the hypothesized pathway by which BPUs like this compound and diflubenzuron disrupt molting.

BPU_Mechanism BPU BPU Application (e.g., this compound, Diflubenzuron) SUR Binds to Sulfonylurea Receptor (SUR) BPU->SUR KATP Inhibits KATP Channel Activity SUR->KATP ChitinSyn Disruption of Chitin Synthesis Pathway KATP->ChitinSyn Molt Failed Molting ChitinSyn->Molt Death Insect Death Molt->Death

Chitobiase Activity Assay Workflow

This diagram outlines the experimental workflow for using chitobiase activity as a biomarker for molting disruption in non-target arthropods like Daphnia.

Chitobiase_Workflow Start Expose Test Organisms (e.g., Daphnia magna) Sample Collect Water Samples at Time Intervals Start->Sample Measure Measure Chitobiase Activity in Water Medium Sample->Measure Correlate Correlate Activity with Biological Endpoints Measure->Correlate Endpoint Endpoint Analysis: - Survival - Growth - Reproduction Correlate->Endpoint

Research Implications and Considerations

  • Advantages of this compound: The key strength of this compound lies in its target specificity, making it a lower-risk option for use in sensitive environments like residential areas compared to broad-spectrum insecticides or fumigants [1]. Its slow-acting nature facilitates horizontal transfer within a colony, leading to its collapse [1].
  • Mechanism is Complex: The exact mechanism of CSIs is not fully resolved. While older hypotheses suggested direct chitin synthase inhibition, recent research points to action on the Sulfonylurea Receptor (SUR) as a primary target, which regulates chitin synthesis [2].
  • Consider Non-Target Effects: As the data for diflubenzuron shows, CSIs can be highly toxic to non-target arthropods, especially aquatic crustaceans like Daphnia [3]. Environmental impact assessments, potentially using tools like the chitobiase activity assay, are crucial.

References

Bistrifluron versus diflubenzuron termite control efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Bistrifluron vs. Diflubenzuron

The table below summarizes the key characteristics and available efficacy data for this compound and Diflubenzuron based on the search results.

Feature This compound Diflubenzuron
Chemical Class Chitin Synthesis Inhibitor (CSI) [1] [2] Chitin Synthesis Inhibitor (CSI) [3] [4]
Mode of Action Disrupts chitin formation, preventing successful molting and leading to death [1] [5] [6]. Disrupts the molting process of termites, essential for growth and development [4].
Primary Termite Target Drywood termites (Incisitermes minor) [1]; also shows efficacy against subterranean termites [5] [2]. Subterranean termites (via baiting systems) [7] [4].

| Key Efficacy Data | ► 95% mortality in drywood termites when combined with pinene lure [8] [5]. ► 100% colony elimination at 1,000 ppm concentration in approx. 2 months [1]. ► Slow-acting, allowing for horizontal transfer through colony [1] [6]. | Specific quantitative efficacy data against termites from controlled studies was not available in the search results. It is registered for use in termite bait stations [7] [4]. | | Transfer Mechanism | Spreads through colony via trophallaxis (social sharing of food) after termites feed on treated wood [1]. | Worker termites consume the bait and carry the toxicant back to the colony, spreading it to other members [4]. | | Environmental & Safety Profile | Considered low-toxicity and environmentally friendly; specific to insects and not harmful to mammals [8] [5] [6]. | Cited as a lower-chemical-usage alternative to liquid termiticides, targeting termites with minimal risk to non-target species [4]. | | Other Known Uses | Information limited to termite control in the provided search results. | Also used in agriculture (against caterpillars, beetles), forestry, mosquito control, and urban pest management [3]. |

Experimental Protocols and Research Context

The following sections detail the experimental methodologies and research gaps identified for each compound.

This compound: Detailed Experimental Insights

Recent university-led studies provide a clear view of its efficacy and mechanisms.

  • Laboratory Efficacy Protocol: A study from the University of California, Riverside involved dissolving this compound in acetone and applying it to small blocks of dried Douglas fir sapwood. These treated blocks were offered to laboratory-reared colonies of western drywood termites. The slow-acting, non-repellent nature of the chemical promoted feeding and sharing via trophallaxis [1].
  • Field Application Development: Researchers are focused on improving practicality for real-world use. The current method of dissolving this compound in acetone is not ideal due to the solvent's flammability and odor. The next research step is to develop a practical formulation, potentially as a dust or liquid for direct injection into termite galleries [1] [5].
  • Synergistic Effect with Pinene: A key finding was that adding pinene, a chemical lure released by forest trees, increased termite mortality from about 70% with this compound alone to over 95%. The scent attracts termites to the treated wood, significantly enhancing efficacy [5].
Diflubenzuron: Information Gaps and Applications

The search results confirm Diflubenzuron's status and use as a CSI but lack specific experimental data for termite control.

  • Use in Bait Systems: Diflubenzuron is implemented in termite baiting systems. Bait stations containing a cellulose matrix with the active ingredient are placed around a property. Termites forage for the bait and carry it back to the colony, where it disrupts molting and leads to gradual colony decline [7] [4].
  • Broader Pest Control Applications: Unlike this compound, the results for Diflubenzuron highlight its wide use beyond termites, including in agriculture to protect crops like cotton and corn, and in public health as a larvicide to control mosquitoes [3].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the shared mechanism of Chitin Synthesis Inhibitors and a generalized experimental workflow for evaluating their efficacy, based on the protocols described in the research.

cluster_mechanism Chitin Synthesis Inhibitor (CSI) Mechanism cluster_workflow Generalized Efficacy Experiment Workflow CSI Termite Ingests CSI (this compound/Diflubenzuron) Molt Molting Cycle Initiated CSI->Molt ChitinDisruption Chitin Synthesis Disrupted Molt->ChitinDisruption ExoSkeletonFail New Exoskeleton Fails to Form ChitinDisruption->ExoSkeletonFail Death Termite Death ExoSkeletonFail->Death Prep 1. Prepare Treated Matrix (Dissolve CSI in solvent, apply to wood/bait) Expose 2. Expose Termites (Feed treated matrix to lab-reared colonies) Prep->Expose Monitor 3. Monitor & Transfer (Observe feeding and trophallaxis behavior) Expose->Monitor Assess 4. Assess Efficacy (Record mortality over time, observe colony collapse) Monitor->Assess

Diagram: CSI Mechanism and Experimental Workflow. The diagram visualizes the shared biological pathway of CSIs and a common research methodology for testing efficacy, as outlined in the this compound studies [1] [5] [2].

Key Insights for Researchers

  • A Shared, Delayed Mechanism: Both compounds are chitin synthesis inhibitors, and their efficacy relies on the termite's natural molting cycle. This results in a slow, dose-independent lethal time that is crucial for allowing the toxin to spread throughout the colony before individuals die [2].
  • Predominant Research Focus: Current, detailed academic research is heavily focused on This compound as a promising, environmentally friendly alternative for localized spot treatments, particularly against drywood termites [1] [8] [6].
  • Data Gap on Diflubenzuron: While Diflubenzuron is a established CSI used in commercial bait systems for subterranean termites [7] [4], the search results lack specific, quantitative efficacy data from recent controlled experiments, in contrast to the rich data available for this compound.

To complete this comparison, you may need to consult specialized entomological journals or agricultural chemical databases for controlled study data on Diflubenzuron's efficacy against specific termite species.

References

Bistrifluron sublethal effects Spodoptera exigua life table study

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Sublethal Effects of Bistrifluron

The following table summarizes key biological and population parameters of Spodoptera exigua exposed to sublethal concentrations of this compound, as revealed by a life table study [1].

Parameter Control Group LC₁₀ Group LC₂₀ Group LC₄₀ Group
Mean Generation Time (T, days) 30.93 ± 0.26 31.90 ± 0.40 33.27 ± 0.37 34.83 ± 0.32
Intrinsic Rate of Increase (r) 0.1640 ± 0.0076 0.1440 ± 0.0090 0.1329 ± 0.0090 0.1207 ± 0.0090
Fecundity (No. of eggs/female) 532.47 ± 7.13 411.58 ± 42.38 347.00 ± 35.40 279.17 ± 42.80
Macronutrient Content Baseline Significantly Reduced Significantly Reduced Significantly Reduced (most pronounced)
Vitellogenin (SeVg) Expression Baseline -- -- Reduced by 43.8%

The data demonstrates that sublethal exposure to this compound negatively impacts beet armyworm populations in a dose-dependent manner. Key effects include a prolonged development time, reduced reproductive capacity, and a decline in the intrinsic rate of population increase, which collectively suggest a significant suppression of population growth [1].

Detailed Experimental Protocol

The quantitative data above was generated using a rigorous methodological approach. Here is a detailed breakdown of the key experimental procedures for your reference.

  • Insect Rearing & Selection: A susceptible population of S. exigua was maintained in the laboratory under standard conditions (27±1°C, 50-75% relative humidity, 14 hours light: 10 hours dark photoperiod). The bioassay and study used second-instar larvae [1].
  • Bioassay & Sublethal Concentration Determination: Toxicity bioassays were first conducted to determine lethal concentrations. Subsequently, sublethal concentrations (LC10, LC20, LC40) were calculated and used for the life table study. Larvae were exposed to these concentrations via a treated artificial diet or leaf disc method [1].
  • Life Table Construction: The study employed the age-stage, two-sex life table technique. This method tracks the development, survival, and reproduction of each individual in a cohort, providing a comprehensive and accurate picture of population parameters [1].
  • Biochemical & Molecular Analysis:
    • Macronutrient Assay: The contents of key energy reserves—carbohydrates, lipids, and proteins—were quantified in treated and control insects using standard biochemical methods [1].
    • Gene Expression Analysis: The expression level of the vitellogenin gene (SeVg) was measured in female adults. This was typically done using quantitative real-time PCR (qPCR) to compare mRNA levels between the this compound-treated and control groups [1].

The workflow below illustrates the progression of this experiment from setup to data analysis.

Start Start: Laboratory population of S. exigua Step1 Initial Toxicity Bioassays (Determine LC values) Start->Step1 Step2 Apply Sublethal Concentrations (LC10, LC20, LC40) to 2nd-instar larvae Step1->Step2 Step3 Construct Two-Sex Life Table Step2->Step3 Step4 Conduct Biochemical & Molecular Analyses Step2->Step4 Biological • Development Duration • Fecundity • Population Growth Rate (r, λ, R0) Step3->Biological Biochemical • Carbohydrate Content • Lipid Content • Protein Content Step4->Biochemical Molecular • Vitellogenin (SeVg) Gene Expression Step4->Molecular Data Data Collection & Analysis Biological->Data Biochemical->Data Molecular->Data

Key Insights and Comparative Context

  • Mode of Action: this compound is a benzoylphenylurea chitin synthesis inhibitor (CSI). It disrupts the formation of the insect exoskeleton, ultimately leading to death during molting [2] [3]. The sublethal effects on development and reproduction are downstream consequences of this primary action.
  • Comparative Efficacy: While direct comparative data for S. exigua is limited in the results, one study on a novel benzoylphenylurea, NK-17, reported it to be 2.69 times more toxic than chlorfluazuron (another CSI) against S. exigua in laboratory conditions [2]. This highlights that potency can vary significantly even within the same insecticide class.
  • Resistance Considerations: Research on the related species Spodoptera litura has shown that field populations can develop resistance to this compound (up to 77.7-fold). However, this resistance may come with a fitness trade-off, as resistant strains exhibited a lower net reproductive rate compared to unselected strains in the absence of insecticide pressure [4].

Key Takeaways for Your Guide

  • Proven Sublethal Effects: The data unequivocally shows that sublethal doses of this compound suppress S. exigua population growth by extending development, reducing fecundity, and altering energy metabolism.
  • Robust Methodology: The age-stage two-sex life table is a comprehensive and accepted method for evaluating these effects.
  • Consider the Bigger Picture: When comparing insecticides, it is crucial to consider not only direct toxicity but also sublethal impacts, potential for resistance development, and associated fitness costs, as these factors greatly influence long-term pest management efficacy.

References

Bistrifluron residue levels maximum residue limit MRL comparison

Author: Smolecule Technical Support Team. Date: February 2026

Bistrifluron Profile and Comparison Data

Property Value / Description
Pesticide Type Insecticide; Insect Growth Regulator (Benzoylurea) [1]
Mode of Action Inhibitor of chitin biosynthesis (IRAC MoA class 15) [1]
Example Applications Cotton; Fruit (e.g., apples); Vegetables (e.g., leafy brassicas, tomatoes); Termite control [1]
Regulatory Status (EU) Not approved [1]
Water Solubility 0.03 mg/L (at 20 °C, pH 7) [1]
Octanol-Water Partition Coefficient (Log P) 5.74 [1]
Soil Degradation Half-Life (DT₅₀) 80.5 days (moderately persistent) [1]
Toxicity to Mammals Not highly toxic [1]
Ecotoxicity Moderate to high toxicity to most aquatic species, honeybees, and earthworms [1]

Experimental Protocols for Residue Analysis

While a specific method for this compound was not detailed, modern multi-residue analysis for pesticides in crops generally follows a standardized workflow. The methodology below, used for analyzing 504 pesticide residues in crops, is highly relevant for detecting compounds like this compound [2].

G Sample Collection & Homogenization Sample Collection & Homogenization (10g sample blended with dry ice) QuEChERS Extraction QuEChERS Extraction (EN 15662 kit: MgSO₄, NaCl, citrate buffers) Sample Collection & Homogenization->QuEChERS Extraction d-SPE Clean-up d-SPE Clean-up (150 mg MgSO₄, 25 mg PSA) QuEChERS Extraction->d-SPE Clean-up UHPLC-QTOF Analysis UHPLC-QTOF Analysis (SWATH acquisition: MS1 & MS2) d-SPE Clean-up->UHPLC-QTOF Analysis Data Processing & Library Matching Data Processing & Library Matching (Mass accuracy ±5 ppm, Fit score ≥70) UHPLC-QTOF Analysis->Data Processing & Library Matching

Key Experimental Details:

  • Sample Preparation: The QuEChERS method is employed. Samples are homogenized using dry ice, and pesticides are extracted with solvents. A clean-up step using dispersive Solid-Phase Extraction (d-SPE) with sorbents like primary secondary amine (PSA) removes interfering compounds [2].
  • Instrumentation: Analysis is performed using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF). This technique provides high resolution and accurate mass measurement [2].
  • Identification: The Sequential Window Acquisition of all theoretical fragment ion spectra (SWATH) is used for data-independent acquisition, allowing simultaneous screening of hundreds of compounds. Residues are identified by matching acquired spectra against a spectral library, requiring a mass accuracy within ±5 ppm and a high library fit score [2].

References

Bistrifluron elimination rate Coptotermes species comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Bistrifluron Efficacy Against Coptotermes lacteus

The following table summarizes key data from field trials evaluating bistrifluran bait (commercially known as Xterm) against mound-building Coptotermes lacteus in Australia.

Study Reference Trial Period Bait Placement Method Number of Colonies Eliminated Time to Elimination Bait Consumed (Mean)
Webb (2017) [1] [2] Late Summer-Autumn In-ground stations around mounds 18 of 19 colonies Within 12 weeks 43–480 g (total per colony)
Webb (2017) [3] [4] Spring-Summer (Trial 1) Stations implanted into mound sides 13 of 13 colonies Within 19 weeks 105 g (single treatment) / 147 g (dual treatment)
Webb (2017) [3] [4] Spring-Summer (Trial 2) Stations implanted into mound sides 4 of 4 colonies Within 14 weeks 85 g

Key findings from these studies indicate that this compound is highly effective in colony elimination:

  • Dosage and Speed: Elimination was achieved even with relatively small amounts of bait consumed, and the quantity of bait did not show a direct correlation with the speed of elimination in the first study [1] [2].
  • Early Indicators: Colony decline was observed much earlier than the final collapse. Key indicators included impaired mound repair capability as early as 4 weeks and a decline in internal mound temperature from 8 weeks onward [3] [4].

Detailed Experimental Protocols

The efficacy data in the table above were generated through rigorous field trials. The methodology for the study that most closely simulates commercial practice is outlined below.

  • Field Site & Species: The studies were conducted in southern New South Wales, Australia, using mounds of Coptotermes lacteus [1] [2].
  • Bait Product: Commercially available Xterm bait canisters were used, each containing 120g of a cellulose-based matrix with 1% this compound [1] [2].
  • Bait Station Installation: Four plastic in-ground (IG) bait stations were installed approximately 0.5 meters from the outer edge of each mound. Stations were first loaded with timber billets to attract foraging termites [1] [2].
  • Treatment Allocation: Once termite activity was confirmed in the stations, bait canisters were placed inside. Colonies were assigned to different treatment groups, receiving between one and four bait canisters (120g to 480g total) based on natural foraging patterns [1] [2].
  • Assessment of Colony Health: Colony decline was monitored through:
    • Mound Repair Assay: A 10 cm diameter hole was drilled into each mound, and the degree of repair was assessed after 7 days using a standardized rating scale [2].
    • Internal Mound Temperature: The core temperature of mounds was monitored regularly, as a temperature drop correlates with a loss of colony population and metabolic activity [3].

The experimental workflow for these studies can be visualized as follows:

G Start Select Coptotermes lacteus mounds in field Install Install in-ground bait stations with timber Start->Install Monitor Monitor for termite interception in stations Install->Monitor Assign Assign treatment groups (1 to 4 bait canisters) Monitor->Assign PlaceBait Place this compound bait canisters in active stations Assign->PlaceBait Assess Assess colony health over time PlaceBait->Assess SubAssess Mound Repair Assay Internal Temperature Visual Inspection Assess->SubAssess Outcome Colony Elimination Confirmed SubAssess->Outcome

Mechanism of Action: How this compound Works

This compound is a Chitin Synthesis Inhibitor (CSI), a class of insect growth regulators [5]. Its mode of action is fundamentally different from fast-acting neurotoxins:

  • Target: It interferes with the formation of chitin, a critical component of the insect exoskeleton [6] [7].
  • Effect: When termites consume the bait and attempt to molt, they cannot form a new, properly hardened exoskeleton, leading to death [5] [6].
  • Colony-Level Impact: The slow action is strategic. Foraging termites share the bait with nestmates through trophallaxis, allowing the toxin to spread throughout the colony. This eventually causes a collapse in population demography and colony failure [5].

The process by which a CSI bait leads to colony collapse is summarized below:

G Bait Foragers ingest This compound bait Transfer Bait is spread within the colony via trophallaxis Bait->Transfer Accumulate CSI accumulates in termites throughout the colony Transfer->Accumulate Molt Affected termites cannot molt successfully during growth Accumulate->Molt Death Death occurs due to failed molting and starvation Molt->Death Collapse Colony population collapse and elimination Death->Collapse

Research Context and Limitations

  • Scope of Comparative Data: The search results confirm this compound's high efficacy against Coptotermes lacteus but do not contain a unified multi-species or multi-product comparative study. One review notes that in Southeast Asia, bait products using different CSIs (this compound, hexaflumuron, chlorfluazuron) all successfully eliminated Coptotermes colonies, with some differences in performance noted by professionals [8].
  • Advantages over Traditional Methods: this compound baits are highlighted as an environmentally sustainable termite management practice. They target the colony with minimal non-target impact and drastically reduce the volume of pesticide used compared to broad-spectrum soil termiticides [1] [5] [8]. The active ingredient also has low toxicity to mammals, making it a safer alternative [6] [7] [9].

References

Bistrifluron bioaccumulation potential other persistent pesticides

Author: Smolecule Technical Support Team. Date: February 2026

Bistrifluron Bioaccumulation Potential

The table below summarizes the key properties of this compound that influence its bioaccumulation potential, based on data from the Pesticide Properties DataBase (PPDB) [1].

Property Value for this compound Implication for Bioaccumulation
Log P (Log KOW) 5.74 [1] High. Indicates high lipophilicity, suggesting a strong tendency to dissolve in and accumulate in fatty tissues.
Bioaccumulation Alert Yes (Forever chemical) [1] Classified as a substance of concern due to its potential to persist and accumulate in organisms and the environment.
Soil DT₅₀ (Persistence) 80.5 days (Moderately persistent) [1] Can remain in the environment for a significant time, increasing the window for uptake by organisms.
Water Solubility 0.03 mg/L at 20°C (Low) [1] Supports the high lipophilicity indicated by the Log P value, reducing its ability to be diluted and excreted in an aqueous environment.

Experimental Insights & Mode of Action

While not a direct measurement of bioaccumulation, research into this compound's effects provides indirect evidence of its biological activity and persistence within organisms.

  • Sublethal Effects on Spodoptera exigua: A laboratory study exposed larvae of the beet armyworm (Spodoptera exigua) to sublethal concentrations of this compound. The results showed significant effects on biological traits, including prolonged larval and pupal development, reduced pupal weight, and decreased adult fecundity [2]. Furthermore, the expression of the vitellogenin gene (SeVg), which is crucial for reproduction, was suppressed in female adults. These observable physiological effects indicate that this compound is absorbed and remains biologically active within the insect's system long enough to disrupt key developmental and reproductive processes [2].
  • Chitin Synthesis Inhibitor: this compound is an insect growth regulator that acts as a chitin synthesis inhibitor (IRAC MoA Class 15) [1]. It prevents insects from forming a new exoskeleton during molting. As described in a study on termites, upon ingestion, this compound inhibits chitin production, leading to failed molting and death [3]. This targeted mode of action is highly specific to insects.

The following diagram illustrates this mechanism and the experimental workflow used to study its sublethal effects.

A This compound Exposure (Oral Ingestion) B Inhibition of Chitin Synthase (CHS1) A->B C Disruption of New Exoskeleton Formation B->C D Failed Molting Cycle C->D E Termite Mortality D->E F Experimental Workflow (Spodoptera exigua Study) G Treat 2nd Instar Larvae with Sublethal Concentrations (LC10-LC40) F->G H Monitor Life Table Parameters G->H I Analyze Macronutrient Contents (Proteins, Lipids) H->I J Quantify Vitellogenin (SeVg) Gene Expression I->J

Guidance for Further Comparative Research

To build a comprehensive comparison guide as you intended, you may need to extend your research. Here are some suggestions:

  • Identify Comparator Pesticides: Focus on other well-known "forever chemicals" or persistent organic pollutants (POPs) listed under the Stockholm Convention, such as DDT, lindane, or certain PFAS, for which extensive bioaccumulation data exists.
  • Consult Specialized Databases: Use chemical databases and regulatory resources to gather comparable data (Log P, BCF, DT₅₀) for other pesticides.
  • Look for Review Articles: Search for scientific review articles that specifically compare the environmental fate and bioaccumulation potential of different classes of insecticides, including benzoylureas like this compound.

References

Bistrifluron analytical method comparison conventional vs QuEChERS

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison: Key Experimental Data

The table below summarizes the findings from a study that directly compared conventional, AOAC-QuEChERS, and EN-QuEChERS methods for extracting bistrifluron from Asian pears [1].

Method Parameter Conventional Method AOAC-QuEChERS EN-QuEChERS
Average Recovery (%) Higher than AOAC [1] Lower than Conventional & EN [1] 73.76 - 98.66% [1]
Precision (RSD) Information Not Available Information Not Available <6% (Intra- and inter-day) [1]
Matrix Interference Observed interference around analyte retention time [1] Information Not Available Minimal (method selected for validation) [1]
Key Evaluation Outcome Rejected due to interference [1] Rejected due to lower recovery [1] Selected for being well-validated and robust [1]

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the comparison.

EN-QuEChERS Method for this compound in Pears [1]

This protocol was developed and validated for determining this compound dissipation patterns in Asian pears under open-field conditions.

  • Sample Preparation: Pear samples were homogenized after collection from the field.
  • Extraction: The homogenized sample was extracted using the EN-QuEChERS method. This involves using acetonitrile as the extraction solvent in the presence of salts to induce partitioning.
  • Clean-up: The extract was cleaned using dispersive Solid-Phase Extraction (d-SPE) to remove potential interferences.
  • Analysis: The final extract was analyzed using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).
  • Validation Parameters: The method was validated by assessing:
    • Linearity: Excellent, with a correlation coefficient (R²) of 0.9998.
    • Recovery: Studied at three spiking levels (0.05, 0.2, and 1 mg/kg), yielding recoveries between 73.76% and 98.66%.
    • Precision: Intra- and inter-day relative standard deviations (RSDs) were both below 6%.
    • Limit of Quantification (LOQ): 0.05 mg/kg, which is lower than the maximum residue limit (MRL) of 1 mg/kg set by the Korean Ministry of Food and Drug Safety.

The workflow for this method is outlined below.

Homogenize Pear Sample Homogenize Pear Sample Extract with EN-QuEChERS Kit Extract with EN-QuEChERS Kit Homogenize Pear Sample->Extract with EN-QuEChERS Kit Clean-up with d-SPE Clean-up with d-SPE Extract with EN-QuEChERS Kit->Clean-up with d-SPE Analyze via HPLC-UV Analyze via HPLC-UV Clean-up with d-SPE->Analyze via HPLC-UV Data Analysis & Validation Data Analysis & Validation Analyze via HPLC-UV->Data Analysis & Validation

Conventional Liquid-Liquid Extraction Method [1]

While the search results confirm that a conventional method was tested, specific protocol details like the exact solvents used were not provided. The general workflow for such traditional methods is described below.

  • Principle: This method relies on the partitioning of the analyte between two immiscible liquids.
  • Typical Process:
    • The homogenized sample is repeatedly extracted with an organic solvent (e.g., ethyl acetate or acetone).
    • The combined organic extracts are concentrated using a rotary evaporator.
    • A complex clean-up procedure, often involving column chromatography (e.g., Florisil or silica gel), is performed to purify the extract.
    • The purified extract is concentrated again and reconstituted in a suitable solvent for instrumental analysis.
  • Noted Drawback: The study reported interference around the analyte's retention time, suggesting that the clean-up was not sufficient to remove all co-extractives from the complex pear matrix [1].

Interpretation and Recommendations

Based on the available data, here is a comparative analysis to guide method selection:

  • For Routine Multi-Residue Analysis: The EN-QuEChERS method is highly recommended. Its high recovery, excellent precision, and effective minimization of matrix interference make it a robust, reliable, and efficient choice [1]. The QuEChERS approach is generally recognized as being quicker, easier, and using less solvent than conventional methods [2].
  • Specificity for this compound: The conventional method was found to be inferior for this specific application in pears due to its inability to adequately clean the sample, leading to analytical interference [1].
  • Modern Best Practices: The broader literature confirms that modified QuEChERS methods, followed by advanced detection techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), represent the current gold standard. LC-MS/MS offers superior sensitivity and selectivity, further reducing the chance of false positives [3] [2] [4].

References

×

XLogP3

5.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

446.0068305 Da

Monoisotopic Mass

446.0068305 Da

Heavy Atom Count

29

UNII

0806M8CX7O

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

201593-84-2

Wikipedia

Bistrifluron

Dates

Last modified: 08-15-2023

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